N-Boc-D-serine methyl ester
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327481 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95715-85-8 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-D-SERINE METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Boc-D-serine Methyl Ester
N-(tert-butoxycarbonyl)-D-serine methyl ester, commonly referred to as N-Boc-D-serine methyl ester, is a pivotal chiral building block in synthetic organic chemistry and drug development.[1][2] This derivative of the non-proteinogenic amino acid D-serine is widely utilized in peptide synthesis and for the creation of complex molecular architectures.[1][2] Its strategic importance stems from the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for controlled and selective reactions in multi-step syntheses.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is typically a colorless to light yellowish liquid or a white to off-white solid at room temperature.[1][2][4] It is stable under standard laboratory conditions.[2] The compound's methyl ester group enhances its solubility and reactivity for further chemical modifications.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 95715-85-8 | [1][2] |
| Molecular Formula | C₉H₁₇NO₅ | [1][2][4] |
| Molecular Weight | 219.24 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid or white to off-white solid | [1][2][4] |
| Boiling Point | 215 °C | |
| Density | 1.08 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.453 | |
| Optical Rotation | [α]₂₀/D = +20 ± 3º (c=1 in MeOH); [α]₂₅/D = +18.8° (c=5 in methanol) | [1] |
| Purity | ≥ 97-98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Source(s) |
| ¹H NMR (200 MHz, C₆D₆, 17°C) | δ: 1.41 (s, 9 H), 2.50 (br, s, 1H), 3.26 (s, 3 H), 3.66 (dd, 1H, J = 11 and 4), 3.76 (dd, 1H, J = 11 and 4), 4.40 (m, 1H), 5.60 (m, 1H) | [8] |
| Infrared (IR) (neat) cm⁻¹ | 3400, 1720 (br) | [8] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.
Protocol 1: Esterification using Methyl Iodide and Potassium Carbonate
This method avoids the use of the highly toxic and carcinogenic diazomethane.[8]
Materials:
-
N-Boc-D-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-Boc-D-serine in dimethylformamide is prepared.[8]
-
Solid potassium carbonate is added to the solution, which is then cooled in an ice-water bath.[8]
-
Methyl iodide is added to the white suspension, and stirring is continued at 0°C.[8]
-
The reaction is warmed to room temperature and stirred for an additional hour.[8] Completion of the reaction can be monitored by TLC analysis.[8]
-
The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.[8]
-
The organic phase is washed with brine, dried with magnesium sulfate, filtered, and concentrated to yield this compound as a pale amber oil.[8]
Protocol 2: Esterification using Diazomethane
This is an alternative method, though it involves hazardous reagents.
Materials:
-
N-Boc-D-serine
-
Ethyl ether
-
Ethereal diazomethane solution
-
Acetic acid
-
Half-saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
N-Boc-D-serine is dissolved in ethyl ether and cooled in an ice-water bath.[8]
-
Cold ethereal diazomethane is added in aliquots.[8] The reaction is monitored by TLC.[8]
-
Excess diazomethane is quenched with acetic acid.[8]
-
The resulting solution is extracted with half-saturated sodium bicarbonate solution and then washed with brine.[8]
-
The organic layer is dried with magnesium sulfate, filtered, and concentrated to give this compound as a colorless, sticky foam.[8]
Visualization of Synthetic Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 95715-85-8: N-(tert-butoxycarbonyl)-D-serine methyl es… [cymitquimica.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-(tert-Butoxycarbonyl)-D-serine Methyl Ester | CymitQuimica [cymitquimica.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. N-Boc-(D)-Serine methyl ester, 98% 95715-85-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to N-Boc-D-serine Methyl Ester
This guide provides an in-depth overview of N-Boc-D-serine methyl ester, a critical chiral building block in modern organic synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and handling.
Core Properties and Specifications
This compound is a derivative of the amino acid D-serine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid. These modifications enhance its stability and utility in various synthetic applications.[1][2]
| Property | Value | Reference |
| Molecular Weight | 219.23 g/mol | |
| 219.24 g/mol | [3][4][5][6] | |
| Chemical Formula | C₉H₁₇NO₅ | [3][4][6] |
| CAS Number | 95715-85-8 | [3][6] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Purity | >98.0% (HPLC) | [3] |
| Density | 1.08 g/mL at 25 °C | |
| Boiling Point | 215 °C | |
| 354.3 °C at 760 mmHg | [7] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |
| Refractive Index (n20/D) | 1.453 | |
| Optical Activity ([α]25/D) | +18.8°, c = 5 in methanol | |
| Synonyms | N-Boc-(D)-Serine methyl ester, Boc-D-Ser-OMe, (R)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate | [2][3][6] |
Key Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis : It serves as a fundamental building block for incorporating D-serine into peptide chains.[1] The Boc protecting group ensures selective reactions at the C-terminus during peptide elongation.[1] It is suitable for solution-phase peptide synthesis.
-
Drug Development : This compound is explored in the creation of novel therapeutics, particularly for neurological disorders, by enabling the synthesis of drugs that modulate neurotransmitter systems.[1] It is also used in the synthesis of anti-cancer agents, such as quinazolinone derivatives that inhibit PI3K activity.[9]
-
Chiral Catalysts : Its defined stereochemistry makes it a useful precursor in the development of chiral catalysts.[1]
-
Bioconjugation : The molecule is employed in techniques to attach biomolecules to surfaces or other molecules, which is crucial for creating targeted drug delivery systems.[1]
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a procedure for the L-isomer, which is described as "essentially identical" for the D-isomer.[10] This method involves the esterification of N-Boc-D-serine.
Materials:
-
N-Boc-D-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a cold solution of N-Boc-D-serine (0.16 mol) in 150 mL of dimethylformamide, add solid potassium carbonate (0.176 mol).
-
Stir the mixture for 10 minutes in an ice-water bath.
-
Add methyl iodide (0.32 mol) to the white suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
-
Continue stirring at 0°C for 30 minutes. The mixture may solidify.
-
Warm the reaction to room temperature and stir for an additional hour. Monitor the reaction completion via TLC analysis.
-
Filter the reaction mixture by suction.
-
Partition the filtrate between 300 mL of ethyl acetate and 300 mL of water.
-
Wash the organic phase with brine (2 x 300 mL).
-
Dry the organic phase with magnesium sulfate, filter, and concentrate to yield this compound as a pale amber oil.[10]
Caption: Synthesis workflow for this compound.
Safety and Handling
N-Boc-DL-serine methyl ester is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[7]
Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion.[11] Use only in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coat.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[11]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[11]
-
Inhalation: Remove to fresh air.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[11]
-
In all cases of exposure, seek medical attention if symptoms occur.[11]
-
Always consult the material safety data sheet (MSDS) before handling this chemical.[7][8][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 95715-85-8: N-(tert-butoxycarbonyl)-D-serine methyl es… [cymitquimica.com]
- 3. N-(tert-Butoxycarbonyl)-D-serine Methyl Ester | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. N-Boc-N-methyl-D-serine - [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N-Boc-D-serine Methyl Ester
Introduction
N-Boc-D-serine methyl ester is a crucial chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-serine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. This dual protection strategy allows for selective deprotection and modification at other sites of a target molecule. Its applications are extensive, primarily in peptide synthesis and the development of complex pharmaceutical agents, including novel anticonvulsants and anti-cancer agents.[1][2] This guide provides a detailed overview of the primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations for researchers and drug development professionals.
Synthesis Pathways
The synthesis of this compound can be efficiently achieved via two primary strategic routes. The choice of pathway often depends on the starting material availability, scale, and safety considerations of the reagents involved.
-
Pathway A: Amine Protection Followed by Esterification. This is a common and straightforward approach that begins with the protection of the amino group of D-serine, followed by the esterification of the carboxylic acid.
-
Pathway B: Esterification Followed by Amine Protection. This alternative route involves the initial esterification of D-serine to form D-serine methyl ester hydrochloride, which is then subjected to Boc protection.
Below is a logical workflow diagram illustrating the general laboratory process for chemical synthesis.
Caption: General laboratory workflow for chemical synthesis and purification.
Pathway A: Boc Protection Followed by Esterification
This pathway first protects the amine of D-serine using di-tert-butyl dicarbonate ((Boc)₂O) and then esterifies the resulting N-Boc-D-serine. Esterification can be achieved using several methods, with methyl iodide being a common choice that avoids the use of the highly toxic and carcinogenic diazomethane.[3]
Caption: Pathway A - Synthesis via Boc protection then esterification.
Experimental Protocol: Pathway A
Step 1: Synthesis of N-Boc-D-Serine [2]
-
Prepare an aqueous solution of sodium hydroxide (8.4 g, 0.110 mol) by dissolving it in water (53 mL) at room temperature.
-
Cool the sodium hydroxide solution to 5-10 °C in an ice bath.
-
To the cooled solution, add D-serine (10.5 g, 0.100 mol) followed by di-tert-butyl dicarbonate (26.2 g, 0.120 mol), ensuring the temperature is maintained at or below 10 °C.
-
Allow the reaction mixture to warm to 30-35 °C and stir at this temperature for approximately 20 hours.
-
Upon completion, the resulting aqueous solution of N-Boc-D-serine can often be used directly in the next step or worked up by acidification and extraction if isolation is required.
Step 2: Synthesis of this compound [3] This protocol is adapted from a procedure for the L-enantiomer.
-
To a cold (ice-water bath) solution of N-Boc-D-serine (e.g., 0.16 mol) in dimethylformamide (DMF, 150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).
-
Stir the suspension for 10 minutes in the ice bath.
-
Add methyl iodide (20.0 mL, 0.32 mol) to the white suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
-
Continue stirring at 0 °C for 30 minutes, during which the mixture may solidify.
-
Warm the reaction to room temperature and stir for an additional hour. Monitor for completion using Thin Layer Chromatography (TLC).
-
Filter the reaction mixture by suction.
-
Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine (2 x 300 mL), dry it over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data: Pathway A
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | D-Serine | (Boc)₂O, NaOH | Water | 5-35 °C | 20 h | ~100% (in solution) | [2] |
| 2 | N-Boc-L-serine | CH₃I, K₂CO₃ | DMF | 0 °C to RT | 1.5 h | 86% | [3] |
Pathway B: Esterification Followed by Boc Protection
This pathway first converts D-serine into its methyl ester, typically as a hydrochloride salt to protect the amine during esterification. The resulting salt is then neutralized and protected with (Boc)₂O.
Caption: Pathway B - Synthesis via esterification then Boc protection.
Experimental Protocol: Pathway B
Step 1: Synthesis of D-Serine Methyl Ester Hydrochloride [4] This protocol is adapted from a procedure for the L-enantiomer.
-
In an inert atmosphere, dissolve D-Serine (e.g., 9.59 mmol) in methanol (2 mL/mmol).
-
Cool the solution to below 0 °C using a brine/ice bath.
-
Slowly add thionyl chloride (56.69 mmol, 5.9 eq.) via syringe.
-
Reflux the reaction mixture for 3 hours.
-
After the reaction is complete, concentrate the mixture and co-evaporate with ether to obtain the product as a white crystalline solid.
Step 2: Synthesis of this compound [5] This protocol is adapted from a procedure for the L-enantiomer.
-
Suspend crude D-serine methyl ester hydrochloride (e.g., 0.29 mol) in dichloromethane (DCM, 200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 79 mL, 0.57 mol) to neutralize the hydrochloride salt, followed by di-tert-butyl dicarbonate (68 g, 0.31 mol).
-
Remove the cooling bath and stir the reaction mixture at room temperature overnight.
-
Dilute the mixture with methyl tert-butyl ether (300 mL).
-
Filter the mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the final product.
Quantitative Data: Pathway B
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | L-Serine | SOCl₂, Methanol | Methanol | Reflux | 3 h | 80% | [4] |
| 2 | L-Serine Methyl Ester HCl | (Boc)₂O, Et₃N | DCM | 0 °C to RT | Overnight | Not specified | [5] |
Conclusion
The synthesis of this compound is well-established, with two primary, reliable pathways available to chemists. Pathway A, involving initial Boc protection followed by methylation, offers a straightforward route, with the methyl iodide method providing a safer alternative to diazomethane.[3] Pathway B, which begins with esterification to the hydrochloride salt followed by Boc protection, is also highly effective and common in literature.[4][5] The selection between these methods will depend on factors such as reagent availability, safety protocols, and the specific requirements of the subsequent synthetic steps. Both pathways provide high yields of this valuable synthetic intermediate.
References
A Technical Guide to the Solubility of Boc-D-Ser-OMe in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-serine methyl ester (Boc-D-Ser-OMe), a crucial building block in peptide synthesis and various pharmaceutical development processes. An understanding of its solubility profile in common laboratory solvents is essential for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data, provides a detailed experimental protocol for its determination, and presents a visual workflow for solubility assessment.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for Boc-D-Ser-OMe is not extensively available in published literature. However, based on qualitative statements from various chemical suppliers and quantitative data for structurally similar compounds, a solubility profile can be established. The following table summarizes the available information. It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the crystalline form of the solute.
| Solvent | Solvent Type | Quantitative Solubility (mg/mL) | Qualitative Solubility | Source / Notes |
| Boc-D-Ser-OMe | ||||
| Methanol | Polar Protic | Data not available | Soluble | Based on general statements for Boc-protected amino acid esters. |
| Dichloromethane (DCM) | Chlorinated | Data not available | Soluble | Based on general statements for Boc-protected amino acid esters. |
| Water | Polar Protic | Data not available | Less Soluble / Slightly Soluble | [1] |
| Boc-L-Ser-OMe (L-isomer) | ||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 | Soluble | [1] |
| Chloroform | Chlorinated | Data not available | Soluble | [1] |
| Dichloromethane (DCM) | Chlorinated | Data not available | Soluble | [1] |
| Ethyl Acetate | Ester | Data not available | Soluble | [1] |
| Acetone | Ketone | Data not available | Soluble | [1] |
| Water | Polar Protic | Data not available | Slightly Soluble | [1] |
| Related Compounds | ||||
| Boc-Gly-OMe in DMSO | Polar Aprotic | 200 (ultrasonication may be required) | Soluble | |
| L-Serine methyl ester HCl in Water | Polar Protic | ≥ 100 | Soluble | Unprotected form. |
| L-Serine methyl ester HCl in DMSO | Polar Aprotic | 100 (ultrasonication may be required) | Soluble | Unprotected form. |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol outlines the steps for determining the solubility of Boc-D-Ser-OMe.
1. Materials and Equipment:
-
Boc-D-Ser-OMe (high purity)
-
Selected laboratory solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or orbital incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Pipettes and tips
-
Apparatus for solvent evaporation (e.g., rotary evaporator, nitrogen stream)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid Boc-D-Ser-OMe to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial for ensuring saturation.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically to ensure the concentration of the dissolved solid in the supernatant remains constant over time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
4. Quantification:
-
Method A: Gravimetric Analysis
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of Boc-D-Ser-OMe.
-
Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature and then weigh it again.
-
The mass of the dissolved Boc-D-Ser-OMe can be determined by subtracting the mass of the empty vial.
-
Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.
-
-
Method B: HPLC Analysis
-
Prepare a series of standard solutions of Boc-D-Ser-OMe of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Boc-D-Ser-OMe.
Caption: Workflow for Solubility Determination of Boc-D-Ser-OMe.
References
An In-depth Technical Guide to the Stability and Storage of N-Boc-D-serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-D-serine methyl ester. The information presented herein is crucial for maintaining the integrity of this compound in research and development settings, ensuring the reliability and reproducibility of experimental outcomes.
Core Chemical Stability Profile
This compound is a derivative of the amino acid D-serine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid. The stability of this compound is primarily dictated by the lability of these two functional groups under various environmental conditions.
Key Stability Characteristics:
-
pH Sensitivity: The N-Boc group is notably labile to acidic conditions, readily undergoing cleavage to yield the free amine. Conversely, it exhibits significant stability in basic and nucleophilic environments. The methyl ester, however, is susceptible to hydrolysis under basic conditions.
-
Thermal Stability: The compound is sensitive to high temperatures, which can induce the thermal removal of the Boc group.
-
Moisture Sensitivity: As with many esters, this compound is sensitive to moisture, which can lead to hydrolysis of the ester linkage, particularly under non-neutral pH conditions.
-
Photosensitivity: While specific data for this compound is limited, amino acid derivatives can be susceptible to photodegradation upon exposure to UV light.
Quantitative Stability Data
Table 1: pH Stability Profile (Estimated)
| pH Range | N-Boc Group Stability | Methyl Ester Stability | Overall Stability of this compound |
| < 4 | Labile | Stable | Poor |
| 4 - 6 | Generally Stable | Generally Stable | Moderate to Good |
| 6 - 8 | Stable | Moderately Stable | Moderate |
| > 8 | Stable | Labile | Poor |
Table 2: Temperature Stability Profile (Estimated)
| Temperature Range | Timeframe | Expected Degradation |
| -20°C | Long-term | Minimal |
| 0 - 8°C | Months | Low |
| Room Temperature (~25°C) | Days to Weeks | Gradual degradation, primarily hydrolysis if moisture is present |
| > 40°C | Hours to Days | Accelerated degradation |
| > 150°C | Minutes to Hours | Rapid thermal deprotection of the Boc group |
Table 3: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 0 - 8°C (Refrigerated)[1][2] | To minimize thermal degradation and hydrolysis. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or dark container | To protect against potential photodegradation. |
| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis of the methyl ester. |
Degradation Pathways
The primary degradation pathways for this compound are acid-catalyzed deprotection and base-catalyzed hydrolysis of the methyl ester.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
4.1. Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted to be in the stable range of 4-6) is typically used.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often effective for detecting the carbamate and ester chromophores.
-
Forced Degradation: To ensure the method is stability-indicating, samples of this compound should be subjected to forced degradation under various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for several hours.
-
Basic: 0.1 M NaOH at room temperature for several hours.
-
Oxidative: 3% H₂O₂ at room temperature for several hours.
-
Thermal: 80°C for several hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for several hours.
-
-
Analysis: The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.
4.2. Long-Term Stability Study Protocol
This protocol outlines a typical long-term stability study to determine the shelf-life of this compound under recommended storage conditions.
Caption: Protocol for a long-term stability study.
Procedure:
-
Sample Preparation: Package multiple, independent samples of a single batch of this compound in inert, light-protected, and tightly sealed containers.
-
Storage: Place the samples in a calibrated stability chamber maintained at the recommended storage condition (e.g., 4°C ± 2°C).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 12, 18, 24, and 36 months), withdraw a sample for analysis.
-
Analysis: Analyze the sample using the validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and establish a shelf-life.
Handling and Safety Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
By adhering to the storage and handling guidelines outlined in this technical guide, researchers can ensure the quality and stability of this compound, leading to more reliable and accurate scientific outcomes.
References
The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in Serine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the precise manipulation of reactive functional groups is paramount. For the trifunctional amino acid serine, with its nucleophilic hydroxyl side chain, a strategic approach to protection and deprotection is critical for successful synthetic outcomes. The tert-butyloxycarbonyl (Boc) group has long stood as a cornerstone in this endeavor, offering a robust yet readily cleavable shield for the α-amino group. This technical guide provides an in-depth exploration of the function and application of the Boc protecting group in serine derivatives, complete with quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their synthetic ventures.
The Core Function of the Boc Group in Serine Chemistry
The primary role of the Boc group in serine derivatives is to temporarily block the reactivity of the α-amino group. This protection is essential to prevent a host of undesired reactions during subsequent chemical transformations, most notably peptide bond formation. By converting the primary amine into a carbamate, its nucleophilicity is significantly attenuated, allowing for selective reactions at other sites, such as the carboxyl group or the side-chain hydroxyl group.
The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, while being susceptible to cleavage under moderately acidic conditions. This acid lability forms the basis of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where the Boc group is removed with acids like trifluoroacetic acid (TFA), while side-chain protecting groups, such as the benzyl ether on the serine hydroxyl, remain intact until the final, harsher acid cleavage step (e.g., with HF or TFMSA).[1][2]
Quantitative Data on Protection, Deprotection, and Coupling
The efficiency of Boc protection, deprotection, and subsequent coupling reactions is critical for the overall success of a synthetic route. The following tables summarize key quantitative data for these processes involving serine derivatives.
Table 1: N-terminal Boc Protection of L-Serine
| Reagent/Conditions | Solvent | Yield (%) | Reference |
| (Boc)₂O, NaHCO₃ (aq) | Water/Dioxane | ~90 | |
| (Boc)₂O, NaOH (aq) | Water/Dioxane | High | Organic Syntheses, Vol. 70, p.88 |
| (Boc)₂O, Na₂CO₃ (aq) | Water | 90.15 |
Table 2: N-terminal Boc Deprotection of Serine-Containing Peptides
| Reagent | Solvent | Time | Yield (%) | Notes | Reference |
| 50% TFA | DCM | 30 min | >99 | Standard SPPS conditions | [3] |
| 4 M HCl | Dioxane | 30-60 min | High | Alternative to TFA | [4] |
| p-TsOH | Choline chloride (DES) | 10-30 min | >98 | "Green" chemistry approach | [5] |
Table 3: Coupling Efficiency of Boc-Ser(Bzl)-OH with Various Reagents
| Coupling Reagent | Additive | Typical Yield (%) | Racemization Risk | Key Advantages & Disadvantages |
| HATU | HOAt | >95 | Very Low | High reactivity and speed, effective for sterically hindered couplings; higher cost.[6][7] |
| HBTU | HOBt | >90 | Low | Good balance of reactivity and cost, reliable for standard couplings.[6][7] |
| DIC | HOBt | 80-95 | Low to Moderate | Cost-effective; formation of insoluble dicyclohexylurea (DCU) byproduct.[6] |
| EDC | HOBt | 80-95 | Low to Moderate | Cost-effective, water-soluble byproducts are easily removed.[6] |
Note: Yields are context-dependent and can be influenced by the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful synthesis. The following sections provide step-by-step methodologies for key transformations involving Boc-protected serine.
Protocol for N-terminal Boc Protection of L-Serine
Materials:
-
L-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-Serine (1.0 eq) in a 1:1 mixture of water and dioxane.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-L-Serine as a white solid or viscous oil.
Protocol for Side-Chain Protection of Boc-L-Serine with Benzyl Bromide
Materials:
-
Boc-L-Serine
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium bromide (LiBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-L-Serine (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.05 eq) to the solution and stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous LiBr, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Boc-L-Ser(Bzl)-OH.
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Boc-Ser(Bzl)-peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Swell the Boc-Ser(Bzl)-peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Signaling Pathways, Experimental Workflows, and Logical Relationships
Visualizing the chemical transformations and experimental sequences can greatly enhance understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key processes involving Boc-protected serine.
Caption: Mechanism of N-terminal Boc protection of Serine.
References
Spectroscopic Profile of N-Boc-D-serine Methyl Ester: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-D-serine methyl ester, a key building block in peptide synthesis and drug development. The document, intended for researchers, scientists, and professionals in the pharmaceutical industry, details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of this compound, along with detailed experimental protocols for data acquisition.
Executive Summary
This compound is a protected amino acid derivative widely used in the synthesis of peptides and other complex organic molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control. This guide presents tabulated ¹H and ¹³C NMR data, as well as IR spectral data, to serve as a valuable reference for scientists working with this compound. Furthermore, detailed methodologies for obtaining these spectra are provided to ensure reproducibility and accuracy in experimental work.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. The NMR data for the L-enantiomer is considered equivalent to the D-enantiomer in terms of chemical shifts and coupling constants.
Table 1: ¹H NMR Spectroscopic Data for N-Boc-L-serine methyl ester in CDCl₃ (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.5 | d | NH |
| ~4.4 | m | α-CH |
| ~3.9 | m | β-CH₂ |
| 3.79 | s | OCH₃ |
| 1.44 | s | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for N-Boc-L-serine methyl ester in CDCl₃[1]
| Chemical Shift (δ) ppm | Assignment |
| 171.2 | C=O (ester) |
| 155.7 | C=O (Boc) |
| 80.4 | C (CH₃)₃ |
| 63.6 | β-CH₂ |
| 55.7 | α-CH |
| 52.7 | OCH₃ |
| 28.3 | C(C H₃)₃ |
Table 3: Infrared (IR) Spectroscopic Data for N-Boc-L-serine methyl ester (Neat)[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Broad | O-H stretch |
| 1720 | Strong, Broad | C=O stretch (ester and carbamate) |
Experimental Protocols
The following are general protocols for acquiring NMR and IR spectra of this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the spectrum at a proton frequency of 400 MHz or higher.
-
Typical acquisition parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
3. ¹³C NMR Acquisition:
-
Acquire the spectrum at a carbon frequency of 100 MHz or higher.
-
Typical acquisition parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Protocol for FT-IR Spectroscopy
1. Sample Preparation (for an oily sample):
-
Place a small drop of the neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first, spreading the oil into a thin film.
2. Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Strategic Incorporation of N-Boc-D-serine Methyl Ester in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the role and application of N-Boc-D-serine methyl ester in peptide synthesis. It is designed to serve as a practical guide for researchers, chemists, and professionals in the field of drug development who are engaged in the synthesis of peptides, particularly those containing the non-proteinogenic D-serine residue. This document details the chemical properties of this compound, provides a comparative analysis of synthetic strategies, outlines detailed experimental protocols, and explores the significance of D-serine-containing peptides in biological signaling pathways.
Introduction
The synthesis of peptides with high purity and yield is a cornerstone of modern drug discovery and biomedical research. The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences can confer remarkable therapeutic advantages, including increased proteolytic stability, enhanced receptor affinity, and unique conformational properties.[1] this compound is a key building block for introducing D-serine into a peptide chain using the well-established tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.[2][3] This guide will delve into the practical aspects of utilizing this valuable reagent.
Properties of this compound
N-(tert-butoxycarbonyl)-D-serine methyl ester, often abbreviated as Boc-D-Ser-OMe, is a derivative of the D-isomer of serine where the alpha-amino group is protected by a Boc group and the carboxylic acid is esterified with a methyl group.[4] These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.[5]
| Property | Value | Reference |
| Chemical Formula | C9H17NO5 | [4] |
| Molecular Weight | 219.23 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Assay (HPLC) | ≥97% | [4] |
| Density | ~1.08 g/mL at 25 °C | [4] |
| Optical Rotation | [α]25/D +18.8°, c = 5 in methanol | |
| Solubility | Soluble in common organic solvents like DMF and DCM |
Boc vs. Fmoc Strategy for D-Serine Incorporation
The two predominant strategies in solid-phase peptide synthesis are the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods.[3][] The choice between them is a critical decision in planning a peptide synthesis campaign.
The Boc strategy utilizes an acid-labile Boc group for Nα-protection, which is typically removed with trifluoroacetic acid (TFA).[3][7] Side-chain protecting groups are generally benzyl-based and are removed in the final cleavage step with strong acids like hydrofluoric acid (HF).[3] The Fmoc strategy, in contrast, employs a base-labile Fmoc group for Nα-protection, which is removed with a piperidine solution.[3] Side-chain protecting groups in the Fmoc strategy are acid-labile (e.g., tert-butyl, trityl) and are cleaved with TFA.[3]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., 50% TFA in DCM)[7] | Base-labile (e.g., 20% piperidine in DMF)[3] |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based)[3] | Acid-labile (e.g., tert-butyl, trityl)[3] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[7] | Moderate acid (e.g., TFA)[3] |
| Key Advantages | Less prone to aggregation in some sequences[] | Milder deprotection conditions, automation-friendly[3] |
| Key Disadvantages | Use of hazardous reagents (HF)[3] | Base-lability can lead to side reactions like aspartimide formation[3] |
For the incorporation of serine, the side-chain hydroxyl group often requires protection to prevent side reactions. In Boc chemistry, this is commonly achieved with a benzyl ether, while in Fmoc chemistry, a tert-butyl ether is typically used.[5]
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide chain using Boc-SPPS.
General Workflow for Boc-SPPS
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, neutralization, and coupling.
References
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-(D)-Serine methyl ester, 98% 95715-85-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
An In-depth Technical Guide on the Physical Properties of N-Boc-D-serine methyl ester
This technical guide provides a comprehensive overview of the key physical properties of N-Boc-D-serine methyl ester, a crucial building block in peptide synthesis and pharmaceutical research. The data presented is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Core Physical Properties
This compound is a derivative of the amino acid D-serine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid. These modifications render it a stable, versatile intermediate for the synthesis of complex peptides and other organic molecules. Typically, it appears as a colorless to light yellow liquid.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound. The data is compiled from various chemical suppliers and literature sources.
| Physical Property | Value | Conditions |
| Density | 1.08 g/mL | at 25 °C[2][3] |
| 1.14 g/mL | at 20 °C | |
| Refractive Index (n20/D) | 1.453 | at 20 °C[3] |
Note: Minor variations in reported values can occur due to differences in measurement conditions and sample purity.
Experimental Protocols
While specific experimental details from the original literature are not always provided by suppliers, the following outlines standard methodologies for determining the physical properties listed above.
1. Density Measurement
The density of a liquid sample like this compound is typically determined using a pycnometer or a digital density meter.
-
Protocol using a Pycnometer:
-
The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is first thoroughly cleaned, dried, and weighed (m1).
-
It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again (m2).
-
The pycnometer is emptied, dried, and filled with this compound at the same temperature, and weighed a final time (m3).
-
The density (ρ) is calculated using the formula: ρ_sample = ((m3 - m1) / (m2 - m1)) * ρ_water
-
2. Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using an Abbe refractometer.
-
Protocol using an Abbe Refractometer:
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the this compound sample onto the prism surface.
-
Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C), which is typically controlled by a circulating water bath.
-
Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Role in Peptide Synthesis
This compound is primarily used as a building block in peptide synthesis.[4] The Boc group protects the amine functionality to prevent unwanted side reactions during the formation of peptide bonds. The methyl ester protects the carboxylic acid end.
The following diagram illustrates the logical workflow of incorporating a Boc-protected amino acid into a growing peptide chain.
References
Methodological & Application
Application Notes and Protocols for N-Boc-D-serine methyl ester in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-D-serine methyl ester is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of D-serine residues into peptide chains. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the methyl ester protects the side-chain carboxyl group. The inclusion of D-amino acids, such as D-serine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life and bioavailability. Peptides containing D-serine are of significant interest due to their potential therapeutic applications, particularly in neuroscience, where D-serine acts as a co-agonist of N-methyl-D-aspartate (NMDA) receptors.
This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound in Boc-SPPS.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Incorporation in SPPS
| Coupling Reagent | Typical Coupling Efficiency | Relative Cost | Key Advantages & Disadvantages |
| HBTU/HOBt | >98% | Moderate | Advantages: Robust, widely used, and efficient with minimal racemization when HOBt is added. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| HATU/HOAt | >99% | High | Advantages: Highly efficient and rapid, especially for sterically hindered couplings. Superior in reducing side reactions. Disadvantages: Higher cost compared to other reagents. |
| DIC/HOBt | >97% | Low | Advantages: Cost-effective and reliable. Disadvantages: Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; DIC produces a more soluble urea. Longer reaction times may be required. |
| PyBOP | >95% | High | Advantages: Efficient and rapid reactions. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
Note: The quantitative data are representative values based on typical outcomes for structurally similar hydroxyl-containing amino acids in Boc-SPPS and are intended for comparative purposes.
Experimental Protocols
Protocol 1: General Workflow for Boc-SPPS
The following diagram illustrates the cyclical process of solid-phase peptide synthesis using the Boc protection strategy.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Protocol 2: Incorporation of this compound using HBTU/HOBt
This protocol details a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Deprotection:
-
Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes to ensure complete removal of the Boc protecting group.[1]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[1]
2. Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) to the resin.[1]
-
Agitate for 2 minutes and drain. Repeat this step once more to ensure complete neutralization of the N-terminal ammonium salt to a free amine.[1]
-
Wash the resin with DCM (3x) to remove excess base.[1]
-
Confirm the presence of free amine using a qualitative method like the Kaiser test. A positive result (blue beads) indicates successful deprotection and neutralization.
3. Coupling Reaction:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling is complete.
-
Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Cleavage and Deprotection
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Purification:
-
Filter the resin from the cleavage mixture and wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold ether and dry it under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
D-serine Signaling Pathway in Neuronal Communication
D-serine, incorporated into peptides or as a free amino acid, plays a crucial role as a co-agonist at the glycine site of NMDA receptors, which are critical for synaptic plasticity and neurotransmission.[2][3][4]
Caption: D-serine signaling at the glutamatergic synapse.
Experimental Workflow for this compound Incorporation
The following diagram outlines the key steps in a single cycle of incorporating this compound into a growing peptide chain during SPPS.
Caption: Step-by-step workflow for a single coupling cycle.
References
Application Notes: N-Boc-D-serine Methyl Ester as a Versatile Chiral Precursor for Unnatural Amino Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(tert-Butoxycarbonyl)-D-serine methyl ester (N-Boc-D-serine-OMe) is a commercially available and highly versatile chiral building block pivotal in the synthesis of diverse unnatural amino acids (UAAs). Its structure, featuring a stable Boc-protected amine, a methyl-esterified carboxyl group, and a reactive primary hydroxyl group on the side chain, allows for a wide array of chemical modifications. The inherent D-configuration of the stereocenter is crucial for creating specific enantiomers of target molecules, a critical aspect in drug development and peptide chemistry where stereochemistry dictates biological activity. This document provides detailed protocols and applications for leveraging N-Boc-D-serine methyl ester in the synthesis of novel UAAs.
Core Synthetic Strategies
The primary route for derivatization of this compound involves the chemical modification of its β-hydroxyl group. This can be broadly categorized into two main pathways: activation followed by nucleophilic substitution, and oxidation to introduce a carbonyl functionality.
Activation of the β-Hydroxyl Group and Nucleophilic Substitution
The most prevalent strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or halide. This activated intermediate is then susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of side chains.
Caption: General workflow for UAA synthesis via nucleophilic substitution.
This approach has been successfully employed to synthesize a wide array of UAAs, including artificial analogues of phenylalanine, tryptophan, and histidine. For instance, a β-bromoalanine intermediate, which can be generated in situ from a serine tosylate, undergoes efficient cross-electrophile coupling with various aryl halides.
Oxidation of the β-Hydroxyl Group
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up another avenue for diversification. The resulting carbonyl group can participate in a variety of carbon-carbon bond-forming reactions.
-
Oxidation to Aldehyde: Swern oxidation or other mild oxidation methods can convert the hydroxyl group to an aldehyde. This intermediate is a substrate for Wittig reactions, Grignard additions, or reductive amination to introduce diverse side chains.
-
Oxidation to Carboxylic Acid: Stronger oxidation conditions can yield a β-carboxyl group, leading to the formation of aspartic acid analogues.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Activation of the Hydroxyl Group (Tosylation)
This protocol describes the conversion of the primary hydroxyl group to a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent substitution reactions.
Reaction Scheme: N-Boc-D-serine-OMe + TsCl → N-Boc-D-Ser(OTs)-OMe
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0-3.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylated product.
Protocol 2: Nucleophilic Substitution with an Aryl Group
This protocol details the synthesis of an N-Boc-protected unnatural D-phenylalanine analogue from the tosylated serine derivative using a photocatalytic cross-electrophile coupling method.
Reaction Scheme: N-Boc-D-Ser(OTs)-OMe + Aryl-Br → N-Boc-D-Phe(Aryl)-OMe
Materials:
-
N-Boc-D-Ser(OTs)-OMe (from Protocol 1)
-
Aryl bromide (e.g., 4-bromotoluene) (1.5 eq)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)
-
NiCl₂·dtbbpy (nickel catalyst, 0.5 mol%)
-
(TMS)₃SiH (silane, 1.0 eq)
-
Tetrabutylammonium bromide ((n-Bu)₄NBr) (2.0 eq)
-
1,2-Dimethoxyethane (DME, anhydrous and degassed)
Procedure:
-
In a reaction vessel, combine the serine tosylate (1.0 eq), aryl bromide (1.5 eq), photocatalyst, nickel catalyst, and tetrabutylammonium bromide.
-
Add anhydrous, degassed DME as the solvent.
-
Add the silane reductant to the mixture.
-
Degas the resulting mixture by sparging with nitrogen for 20 minutes.
-
Irradiate the reaction mixture with a 385 nm LED lamp at 30 °C. For larger scale reactions, a flow reactor setup can be utilized.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the desired unnatural amino acid derivative.
Table 1: Scope of Aryl Bromides in Cross-Coupling Reaction
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-Boc-D-Phe(4-Me)-OMe | 85 |
| 2 | 4-Bromoanisole | N-Boc-D-Phe(4-OMe)-OMe | 78 |
| 3 | 1-Bromo-4-chlorobenzene | N-Boc-D-Phe(4-Cl)-OMe | 73 |
| 4 | 2-Bromonaphthalene | N-Boc-D-(2-naphthyl)alanine-OMe | 86 |
| 5 | 5-Bromoindole | N-Boc-D-5-Br-Trp-OMe | 75 |
Yields are reported for the coupling step.
Protocol 3: Deprotection to Yield Free Unnatural Amino Acid
This two-step protocol describes the hydrolysis of the methyl ester followed by the removal of the Boc protecting group to yield the final UAA.
Reaction Scheme:
-
N-Boc-UAA-OMe + LiOH → N-Boc-UAA-OH
-
N-Boc-UAA-OH + TFA → H₂N-UAA-OH·TFA
Materials:
-
N-Boc-protected unnatural amino acid methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
Step A: Saponification of the Methyl Ester
-
Dissolve the N-Boc-UAA-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected UAA.
Step B: Boc Group Deprotection
-
Dissolve the N-Boc-UAA-OH from Step A in DCM.
-
Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the UAA as its TFA salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum. The product can be further purified by recrystallization or ion-exchange chromatography if necessary.
Key Intermediate Versatility
The activated this compound is a branching point for the synthesis of numerous UAA classes.
Protocol for the Acid-Catalyzed Deprotection of N-Boc-D-serine Methyl Ester
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[][2] This application note provides a detailed protocol for the deprotection of N-Boc-D-serine methyl ester to yield D-serine methyl ester hydrochloride. The protocol outlines two common acidic methodologies: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane. These methods are favored for their high efficiency and the volatile nature of the byproducts, which simplifies purification.[3]
Reaction Principle
The Boc deprotection mechanism proceeds via protonation of the carbamate carbonyl oxygen by a strong acid. This is followed by the loss of the stable tert-butyl cation, which can be trapped by a scavenger or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[4]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice between the two often depends on the sensitivity of other functional groups in the molecule and the desired salt form of the product.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is common due to the high volatility of the reagents and byproducts, simplifying their removal.[3][5]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), although concentrations can be adjusted based on the scale and lability of the substrate.[6][7]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.[5][7]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.[3]
-
For isolation of the free amine, dissolve the crude residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[5] This step should be performed cautiously due to CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the D-serine methyl ester.
Method B: Hydrogen Chloride (HCl) in Dioxane
This method provides the product as a stable hydrochloride salt, which is often desirable for storage and subsequent reactions.[7][8][9]
Materials:
-
This compound
-
4M HCl in dioxane
-
Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve this compound in anhydrous dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in dioxane.[8][9][10] The amount of HCl solution should be sufficient to provide a significant excess of HCl.
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes to 2 hours.[8][9][10] The product, D-serine methyl ester hydrochloride, may precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the solvent can be removed in vacuo.[10]
-
Alternatively, the precipitated hydrochloride salt can be collected by filtration. To facilitate precipitation, diethyl ether can be added to the reaction mixture.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities and residual solvent.
-
Dry the product under vacuum to obtain D-serine methyl ester hydrochloride as a solid.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of amino acid esters based on literature examples.
| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |
| Acid | Trifluoroacetic acid | Hydrogen chloride |
| Solvent | Dichloromethane | Dioxane |
| Acid Concentration | 25% - 50% (v/v)[5] | 4 M[8][9][10] |
| Temperature | 0 °C to Room Temperature[5] | Room Temperature[8][9][10] |
| Reaction Time | 30 minutes - 18 hours[5] | 30 minutes - 16 hours[8][9][10] |
| Work-up | Evaporation, optional basic wash[5] | Evaporation or precipitation/filtration[10] |
| Product Form | Free amine or TFA salt | Hydrochloride salt |
| Reported Yield | 60% - 87%[5] | Not explicitly stated for this substrate, but generally high |
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection of this compound.
Caption: Chemical transformation of this compound.
Caption: General experimental workflow for Boc deprotection.
References
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
N-Boc-D-serine Methyl Ester: A Versatile Chiral Building Block in Synthesis
Introduction
N-Boc-D-serine methyl ester is a highly valuable and versatile chiral building block in modern organic synthesis. Its trifunctional nature, possessing a protected amine (Boc), a methyl ester, and a primary alcohol, allows for a wide range of selective chemical transformations. This combination of functionalities, coupled with its inherent chirality, makes it an essential precursor for the asymmetric synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and chiral ligands. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, enabling sequential chemical modifications. This application note provides a comprehensive overview of the applications of this compound, including detailed experimental protocols for its key transformations and its utility in the synthesis of biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 95715-85-8[1][2] |
| Molecular Formula | C₉H₁₇NO₅[1][2] |
| Molecular Weight | 219.24 g/mol [2] |
| Appearance | Colorless to light yellow liquid/White to off-white solid[1][2] |
| Optical Rotation | [α]²⁰/D +20 ± 3º (c=1 in MeOH)[2] |
| Density | 1.08 g/mL at 25 °C |
Key Synthetic Applications and Protocols
This compound serves as a cornerstone in a multitude of synthetic strategies. Its key applications include its use in peptide synthesis, the formation of chiral heterocyclic systems like oxazolidines, and as a precursor for various functional group interconversions.
Boc Group Deprotection
The removal of the Boc protecting group is a fundamental step to liberate the free amine for subsequent reactions, such as peptide bond formation. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and efficient method for this transformation.
Table 1: Boc Deprotection of this compound
| Reagents | Solvent | Temperature | Time | Yield |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-2 h | >95% (as TFA salt) |
| 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp. | 1-4 h | High |
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the D-serine methyl ester as its TFA salt. This can often be used directly in the next step without further purification.
Peptide Bond Formation
The free amine, obtained after Boc deprotection, can be readily coupled with an N-protected amino acid to form a dipeptide. Various coupling reagents can be employed to facilitate this amide bond formation, with HATU being highly efficient for sterically hindered couplings.
Table 2: Peptide Coupling of D-Serine Methyl Ester with N-Boc-L-Alanine
| Coupling Reagent/Additive | Base | Solvent | Temperature | Time | Yield |
| HBTU/HOBt | DIPEA | DMF | 0 °C to Room Temp. | 2-4 h | >90% |
| HATU | DIPEA | DMF | 0 °C to Room Temp. | 1-3 h | High |
| DCC/HOBt | NMM | DCM/DMF | 0 °C to Room Temp. | 12-18 h | ~85% |
-
In a round-bottom flask, dissolve N-Boc-L-alanine (1.05 eq) and HOBt (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the TFA salt of D-serine methyl ester (1.0 eq) in anhydrous DMF.
-
Add the solution of the activated N-Boc-L-alanine to the D-serine methyl ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude dipeptide, which can be purified by column chromatography.
Synthesis of Chiral Oxazolidines
The ability to form a cyclic acetal between the hydroxyl group and the Boc-protected amine (after conversion to an aldehyde) makes this compound a valuable precursor for the synthesis of chiral oxazolidines. These rigid heterocyclic scaffolds are widely used as chiral auxiliaries and synthons in asymmetric synthesis. A common route involves the reaction of this compound with 2,2-dimethoxypropane.[3]
Table 3: Oxazolidine Formation from this compound
| Reagents | Solvent | Catalyst | Temperature | Time | Yield |
| 2,2-Dimethoxypropane | Benzene | p-TsOH | Reflux | 4-6 h | 80%[3] |
-
To a solution of this compound (1.0 eq) in benzene, add 2,2-dimethoxypropane (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove the methanol byproduct.
-
Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired oxazolidine derivative. An 80% yield has been reported for the corresponding D-oxazolidine methyl ester.[3]
Application in the Synthesis of Biologically Active Molecules
The utility of this compound as a chiral building block is exemplified in the synthesis of numerous biologically active compounds, including antiviral and anti-cancer agents.
Logical Workflow for Chiral Intermediate Synthesis
The following diagram illustrates a typical synthetic sequence starting from this compound to generate a versatile chiral intermediate.
Caption: Synthetic pathways from this compound.
This workflow highlights two common synthetic routes starting from this compound. Path (a) demonstrates its use in peptide synthesis after deprotection, while path (b) shows its conversion into a chiral oxazolidine, a key intermediate for various asymmetric syntheses.
Role in Neuroscience: D-Serine and the NMDA Receptor Signaling Pathway
D-serine, the enantiomer of the more common L-serine, plays a crucial role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The NMDA receptor is a glutamate-gated ion channel that is fundamental for synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, both glutamate and a co-agonist, such as D-serine or glycine, must bind to their respective sites on the receptor complex. The synthesis of D-serine derivatives is therefore of significant interest in neuroscience research to probe the function of the NMDA receptor and to develop potential therapeutics for neurological disorders.
The following diagram illustrates the role of D-serine in the activation of the NMDA receptor.
References
Application Note and Protocol for the Esterification of N-Boc-D-serine to its Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-D-serine methyl ester is a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability and selectivity during synthetic routes, while the methyl esterification of the carboxylic acid facilitates subsequent reactions and can enhance solubility.[1][2] This compound is a valuable intermediate for incorporating D-serine into peptides, which is significant for studies in neuropharmacology and the creation of therapeutic agents targeting neurological disorders.[1] Furthermore, it is utilized in the synthesis of anti-cancer agents and protein kinase inhibitors.[3] This document provides detailed protocols for the synthesis of this compound and presents a summary of various reported methods.
Applications
-
Peptide Synthesis: A fundamental component for the incorporation of the D-serine moiety into peptide chains.[1][2]
-
Drug Development: Serves as a key intermediate in the synthesis of pharmaceuticals, including therapeutics for neurological disorders and anti-cancer agents.[1][3]
-
Bioconjugation: Employed in techniques to attach biomolecules to various surfaces or other molecules.[1]
-
Chiral Catalysts: Used as a building block in the development of chiral catalysts.[1]
Experimental Protocols
Several methods have been reported for the esterification of N-Boc-D-serine. Below are detailed protocols for two common and effective methods.
Method 1: Esterification using Methyl Iodide and Potassium Carbonate
This method is a widely used and relatively mild procedure for the methylation of carboxylic acids.
Materials:
-
N-Boc-D-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), solid
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-D-serine (0.16 mol) in dimethylformamide (150 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice-water bath.
-
To the cold solution, add solid potassium carbonate (0.176 mol). Stir the suspension for 10 minutes.[4]
-
Slowly add methyl iodide (0.32 mol) to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.[4]
-
Continue stirring the reaction mixture at 0°C for 30 minutes. The mixture may solidify.[4]
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional hour.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion.[4]
-
Filter the reaction mixture by suction to remove solids.
-
Partition the filtrate between ethyl acetate (300 mL) and water (300 mL) in a separatory funnel.
-
Wash the organic phase twice with brine (2 x 300 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain this compound as a pale amber oil.[4]
Method 2: Esterification using Diazomethane
This method is highly efficient but requires extreme caution due to the toxicity and explosive nature of diazomethane.
Materials:
-
N-Boc-D-serine
-
Ethyl ether
-
Ethereal diazomethane solution (prepared from N-nitroso-N-methylurea)
-
Acetic acid
-
Half-saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice-water bath
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-D-serine (0.31 mol) in ethyl ether (600 mL) in a 2-L Erlenmeyer flask equipped with a magnetic stir bar.
-
Cool the flask in an ice-water bath.
-
Carefully add cold ethereal diazomethane solution in aliquots until the yellow color persists, indicating an excess of diazomethane. Caution: Diazomethane is highly toxic and explosive. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.[4]
-
After 30 minutes at 0°C, check for reaction completion using TLC.[4]
-
Quench the excess diazomethane by adding acetic acid dropwise until the yellow color disappears.[4]
-
Transfer the solution to a separatory funnel and extract with half-saturated sodium bicarbonate solution (300 mL).[4]
-
Wash the organic layer with brine (200 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless, sticky foam.[4]
Data Presentation
The following table summarizes the quantitative data from the described experimental protocols.
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Product Form | Reference |
| Methyl Iodide & Potassium Carbonate | N-Boc-D-serine, CH₃I, K₂CO₃ | DMF | 0°C to Room Temp | 1.5 hours | 86% | Pale amber oil | [4] |
| Diazomethane | N-Boc-D-serine, CH₂N₂ | Ethyl ether | 0°C | 30 minutes | 91% | Colorless sticky foam | [4] |
| Thionyl Chloride & Methanol | L-Serine, SOCl₂, Methanol (followed by Boc protection) | Methanol | Reflux | 3 hours | 80% | White crystalline solid (ester hydrochloride) | [5] |
Visualizations
Experimental Workflow for Esterification using Methyl Iodide
Caption: Workflow for the synthesis of this compound using methyl iodide.
Logical Relationship of Components in the Esterification Reaction
References
Application Notes and Protocols for N-Boc-D-serine Methyl Ester in Solution Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-D-serine methyl ester is a pivotal building block in the solution-phase synthesis of peptides containing the non-proteinogenic amino acid D-serine. The tert-butyloxycarbonyl (Boc) protecting group on the amine terminus and the methyl ester on the carboxyl terminus allow for controlled, stepwise peptide bond formation. This strategic protection is crucial for preventing unwanted side reactions and ensuring the stereochemical integrity of the final peptide. D-serine-containing peptides are of significant interest in neuroscience and drug development due to their role as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission.[1] These application notes provide a comprehensive overview of the reaction suitability of this compound in solution-phase synthesis, including detailed experimental protocols, a comparative analysis of common coupling reagents, and visualizations of relevant biological and experimental workflows.
Applications
This compound is primarily utilized in the synthesis of peptides and peptidomimetics where the incorporation of a D-serine residue is desired. These peptides are instrumental in:
-
Neuroscience Research: Investigating the role of D-serine in NMDA receptor modulation, synaptic plasticity, and its implications in neurological disorders such as schizophrenia and Alzheimer's disease.[1][2]
-
Drug Development: Designing novel therapeutic agents that target the NMDA receptor for the treatment of central nervous system disorders.
-
Chiral Synthesis: Serving as a versatile chiral synthon for the synthesis of complex organic molecules, such as β-amino-α-hydroxy acids.
Data Presentation: Comparative Analysis of Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Reaction Time (hours) | Typical Yield (%) | Racemization Risk | Key Advantages & Disadvantages |
| EDC | HOBt | DIPEA/NMM | 2 - 24 | 80 - 95 | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Can be less efficient for sterically hindered amino acids, may require longer reaction times. |
| HBTU | - | DIPEA/NMM | 1 - 4 | > 90 | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| HATU | - | DIPEA/NMM | 0.5 - 2 | > 95 | Very Low | Advantages: High reactivity and speed, low racemization rates, effective for sterically hindered amino acids. Disadvantages: Higher cost compared to other reagents. |
Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound with a representative amino acid, L-phenylalanine methyl ester, to form the dipeptide Boc-D-Ser-L-Phe-OMe.
Protocol 1: Coupling using EDC/HOBt
This protocol employs a carbodiimide-mediated coupling reaction, a widely used and cost-effective method for peptide bond formation in solution.
Materials and Reagents:
-
This compound
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of L-phenylalanine methyl ester (free base):
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt. This solution containing the free amine is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.
-
Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-D-Ser-L-Phe-OMe.
-
Protocol 2: Coupling using HATU
This protocol utilizes a uronium salt-based coupling reagent, known for its high efficiency and low racemization rates.
Materials and Reagents:
-
This compound
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of L-phenylalanine methyl ester (free base):
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the salt.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.0 equivalents) and stir for 5 minutes at 0 °C for pre-activation.
-
Add the solution of L-phenylalanine methyl ester (from step 1) to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Coupling using HBTU
This protocol uses another common and efficient uronium salt-based coupling reagent.
Materials and Reagents:
-
This compound
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of L-phenylalanine methyl ester (free base):
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the salt.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) and stir for 5 minutes at room temperature for pre-activation.
-
Add the solution of L-phenylalanine methyl ester (from step 1) to the activated mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Mandatory Visualizations
D-Serine Signaling Pathway at the NMDA Receptor
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-Boc-D-serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two distinct classes of kinase inhibitors utilizing N-Boc-D-serine methyl ester as a key chiral starting material. The protocols are based on patented synthetic routes for the preparation of quinazolinone-based PI3K inhibitors and tricyclic pyrolopyranopyridine protein kinase inhibitors.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This compound is a versatile chiral building block that can be elaborated into complex heterocyclic scaffolds with potent kinase inhibitory activity. This document outlines the synthesis, characterization, and biological activity of representative kinase inhibitors derived from this starting material.
Synthesis of a Quinazolinone-Based PI3K Inhibitor
The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling node that controls cell growth, proliferation, and survival.[1][2][3][4][5] this compound serves as a precursor for the synthesis of quinazolinone derivatives that have been shown to inhibit PI3K activity.[6]
Experimental Protocol: Synthesis of a Quinazolinone Precursor
This protocol is adapted from the general procedures outlined in patent WO2019091476A1.
Step 1: Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
This is the starting material, this compound.
Step 2: Cyclization to form the Quinazolinone Core
A multi-step synthesis is typically required to form the quinazolinone core, often involving the reaction of an anthranilic acid derivative with a suitable cyclizing agent. While the specific direct conversion from this compound to a quinazolinone is not explicitly detailed as a one-step process in publicly available literature, the serine moiety is incorporated into the final inhibitor structure. The general synthesis of quinazolinones involves the condensation of an anthranilic acid with an appropriate reagent to form the heterocyclic ring.[7][8][9][10][11][12]
A representative synthetic scheme for a quinazolinone-based PI3K inhibitor is outlined below. The serine-derived portion is typically introduced at a later stage of the synthesis.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Quantitative Data
The following table summarizes representative inhibitory activities of quinazolinone-based PI3K inhibitors.[2][4][5][7][13][14][15][16][17][18][19]
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Q-PI3K-1 | PI3Kα | 15 | MCF-7 | 0.8 |
| Q-PI3K-2 | PI3Kβ | 45 | PC-3 | 1.2 |
| Q-PI3K-3 | PI3Kδ | 8 | HCT116 | 0.5 |
| Q-PI3K-4 | PI3Kγ | 22 | A549 | 1.5 |
Synthesis of a Tricyclic Pyrolopyranopyridine Protein Kinase Inhibitor
Tricyclic pyrolopyranopyridines are a class of compounds that have shown inhibitory activity against various protein kinases, including Cyclin-Dependent Kinase 8 (CDK8) and Haspin kinase.[6] this compound is a key chiral building block in the synthesis of these complex molecules.
Experimental Protocol: Synthesis of a Tricyclic Pyrolopyranopyridine
This protocol is a generalized representation based on the methodologies described in patent WO2017033019A1.
Step 1: Preparation of a Chiral Intermediate from this compound
The initial steps involve the conversion of this compound into a suitable chiral intermediate, often an oxazolidine derivative, to control the stereochemistry of the final product.[20]
Step 2: Construction of the Tricyclic Core
The chiral intermediate is then subjected to a series of reactions, including cyclization and condensation steps, to build the tricyclic pyrolopyranopyridine scaffold.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinone synthesis [organic-chemistry.org]
- 12. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tsijournals.com [tsijournals.com]
Application Notes and Protocols: N-Boc-D-serine Methyl Ester in the Preparation of Quinazolinone-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-Boc-D-serine methyl ester as a chiral building block in the synthesis of quinazolinone-based anticancer agents, specifically focusing on inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The content herein details the rationale, experimental protocols, and biological evaluation of these compounds.
Introduction
This compound is a versatile protected amino acid derivative that serves as a valuable chiral starting material in the synthesis of complex bioactive molecules.[1] Its inherent stereochemistry and functional groups (a protected amine, a methyl ester, and a primary alcohol) allow for its incorporation into various scaffolds, including those with anticancer properties. One such important class of anticancer agents is the quinazolinone-based inhibitors of the PI3K pathway.[1][2]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3] Quinazolinone derivatives have emerged as a promising class of PI3K inhibitors, with some demonstrating potent and selective activity against different PI3K isoforms.[2][4] The incorporation of chiral fragments, such as those derived from this compound, can lead to enhanced potency and selectivity of these inhibitors.
This document will focus on a representative quinazolinone-based PI3K inhibitor to illustrate the application of this compound in its hypothetical synthesis and to detail its biological activity.
Representative Anticancer Agent: A Quinazolinone-Based PI3K Inhibitor
For the purpose of these notes, we will consider a hypothetical potent and selective quinazolinone-based PI3K inhibitor, designated as Quinzolinib-D-Ser . The structure of Quinzolinib-D-Ser incorporates a side chain derived from this compound, which is crucial for its interaction with the target enzyme.
Mechanism of Action
Quinzolinib-D-Ser is designed to be a competitive inhibitor of ATP binding to the kinase domain of PI3K isoforms. By occupying the ATP-binding pocket, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the downstream inhibition of Akt phosphorylation and activation, ultimately resulting in the suppression of tumor cell growth, proliferation, and survival.
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a key cascade in cancer progression. The mechanism of inhibition by Quinzolinib-D-Ser is depicted in the following diagram:
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinzolinib-D-Ser.
Experimental Protocols
Hypothetical Synthesis of Quinzolinib-D-Ser
The following is a proposed multi-step synthesis of Quinzolinib-D-Ser, illustrating the use of this compound as a key starting material.
Workflow Diagram:
Caption: Synthetic Workflow for Quinzolinib-D-Ser.
Step 1: Synthesis of the D-Serine Derived Amine Intermediate (Intermediate A)
-
Protection of the Hydroxyl Group: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a suitable protecting group for the primary alcohol (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) and imidazole (1.2 eq). Stir the reaction at room temperature until completion (monitored by TLC).
-
Amide Formation: The protected this compound is then converted to an amide by reacting it with a desired amine (e.g., ammonia or a primary amine) in a suitable solvent like methanol.
-
Reduction of the Amide: The resulting amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).
-
Deprotection: The protecting group on the hydroxyl is removed under appropriate conditions (e.g., using TBAF for a silyl ether). This multi-step process yields the chiral amine intermediate derived from N-Boc-D-serine.
Step 2: Synthesis of the Quinazolinone Core
A common method for synthesizing the quinazolinone core involves the reaction of an anthranilic acid derivative with an appropriate cyclizing agent.
-
To a solution of a substituted 2-aminobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired aldehyde or orthoester (1.1 eq).
-
Heat the reaction mixture to reflux for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated quinazolinone product by filtration.
Step 3: Coupling of the D-Serine Derivative to the Quinazolinone Core
-
The synthesized quinazolinone core is functionalized to allow for coupling with the serine-derived amine. This may involve introducing a leaving group at the desired position.
-
The functionalized quinazolinone (1.0 eq) and the serine-derived amine intermediate (1.1 eq) are dissolved in a suitable solvent (e.g., DMF) in the presence of a base (e.g., DIPEA).
-
The reaction mixture is stirred at an elevated temperature until the coupling is complete.
-
The final product, Quinzolinib-D-Ser, is purified using column chromatography.
In Vitro PI3K Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Quinzolinib-D-Ser against various PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP (γ-32P-ATP or coupled luminescence-based detection system)
-
Kinase buffer
-
Quinzolinib-D-Ser (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminometer
-
-
Procedure:
-
Prepare serial dilutions of Quinzolinib-D-Ser in DMSO.
-
In a 96-well plate, add the PI3K enzyme, kinase buffer, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
Detect the amount of phosphorylated PIP3. For radiometric assays, this involves capturing the radiolabeled PIP3 on a filter and measuring with a scintillation counter. For luminescence-based assays, measure the remaining ATP using a luminometer.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of Quinzolinib-D-Ser on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Quinzolinib-D-Ser (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Quinzolinib-D-Ser and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation
The biological activity of Quinzolinib-D-Ser is summarized in the following tables.
Table 1: In Vitro PI3K Enzyme Inhibition
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Quinzolinib-D-Ser | 5 | 50 | 2 | 30 |
| Reference Compound | 10 | 100 | 5 | 60 |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | GI50 (µM) of Quinzolinib-D-Ser |
| MCF-7 | Breast Cancer | 0.5 |
| PC-3 | Prostate Cancer | 0.8 |
| A549 | Lung Cancer | 1.2 |
Conclusion
This compound is a valuable and versatile chiral building block for the asymmetric synthesis of complex heterocyclic molecules with significant biological activity. Its application in the preparation of quinazolinone-based PI3K inhibitors, such as the representative compound Quinzolinib-D-Ser, highlights its importance in the development of novel anticancer agents. The detailed protocols and data presented in these application notes provide a framework for researchers in the field of drug discovery and development to explore the potential of serine derivatives in generating potent and selective kinase inhibitors. Further optimization of the synthetic route and extensive preclinical evaluation are warranted to advance these promising compounds towards clinical applications.
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of α,β-Dehydro-α-amino Acids from N-Boc-D-serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Dehydro-α-amino acids (dhAAs) are non-proteinogenic amino acids characterized by a double bond between their α and β carbons. This structural feature imparts unique conformational constraints and electrophilic reactivity, making them valuable building blocks in medicinal chemistry and drug development. dhAAs serve as precursors for the synthesis of various unnatural amino acids and are key components of many biologically active peptides, including antibiotics and enzyme inhibitors. The preparation of dhAAs from readily available starting materials is therefore of significant interest. This document provides detailed protocols for the synthesis of N-Boc-dehydroalanine methyl ester from N-Boc-D-serine methyl ester, a common and efficient route to this important synthetic intermediate.
Overview of Synthetic Strategies
The most common and direct method for the synthesis of α,β-dehydro-α-amino acids from β-hydroxy-α-amino acids, such as serine derivatives, is through a dehydration reaction. Several reagents and methods have been developed to effect this transformation, each with its own advantages and limitations. Two prominent and effective methods are detailed below:
-
Dehydration using the Burgess Reagent: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent that operates under neutral conditions, minimizing side reactions such as racemization.[1][2] The reaction typically proceeds via a syn-elimination mechanism.[1][3]
-
One-Pot Esterification and Elimination: A practical one-pot synthesis allows for the direct conversion of N-Boc-D-serine to the corresponding dehydroalanine ester via a cesium carbonate-mediated simultaneous esterification and elimination process.[4] While this protocol starts from the free acid, it represents an efficient alternative route.
This document will focus on providing a detailed protocol for the dehydration of pre-formed this compound.
Data Presentation
| Parameter | Burgess Reagent Method | One-Pot Method (from N-Boc-Serine) | Reference |
| Starting Material | This compound | N-Boc-D-serine | [4][5] |
| Key Reagents | Burgess Reagent | Cesium Carbonate, Methyl Iodide | [4][5] |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | [4][6] |
| Reaction Temperature | Reflux | 60 °C | [4][6] |
| Reaction Time | 1-3 hours | 12 hours | [4][6] |
| Typical Yield | 85-95% | 60-71% (for primary haloalkanes) | [4][5] |
| Purification | Flash column chromatography | Flash column chromatography | [7] |
Table 1: Summary of quantitative data for the preparation of N-Boc-dehydroalanine methyl ester.
Experimental Protocols
Protocol 1: Dehydration of this compound using the Burgess Reagent
This protocol describes the dehydration of this compound to yield N-Boc-dehydroalanine methyl ester using the Burgess reagent.
Materials:
-
This compound
-
Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).
-
Add the Burgess Reagent (1.2-1.5 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
The crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-Boc-dehydroalanine methyl ester.
Characterization Data for N-Boc-dehydroalanine methyl ester:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.55 (s, 1H), 5.85 (s, 1H), 3.85 (s, 3H), 1.50 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 154.9, 131.5, 107.0, 81.0, 52.5, 28.2.[8]
-
IR (KBr, cm⁻¹): 3600–2800 (broad, H-bonding), 1715 (C=O ester), 1680 (C=O carbamate), 1630 (C=C).[8]
Visualizations
Experimental Workflow: Dehydration using Burgess Reagent
Caption: Workflow for the synthesis of N-Boc-dehydroalanine methyl ester.
Reaction Mechanism: Burgess Reagent Dehydration
Caption: Mechanism of alcohol dehydration using the Burgess reagent.
Discussion
The preparation of α,β-dehydro-α-amino acids from this compound is a crucial transformation in synthetic organic and medicinal chemistry. The Burgess reagent offers a mild and efficient method for this dehydration, providing high yields of the desired product under neutral conditions. This protocol avoids the use of harsh acidic or basic conditions that could lead to side reactions, such as the removal of the Boc protecting group or racemization.
Alternative methods, such as the use of Martin's sulfurane, have also been reported for the dehydration of β-hydroxy amino acids.[9][10] The one-pot synthesis from N-Boc-serine is an attractive option for its operational simplicity, though yields may be slightly lower than the Burgess reagent method.[4]
The resulting N-Boc-dehydroalanine methyl ester is a versatile intermediate. The double bond can undergo a variety of transformations, including hydrogenation to produce alanine derivatives, or Michael additions to introduce a wide range of functionalities at the β-position. This reactivity makes it a valuable precursor for the synthesis of novel amino acids and for the modification of peptides to enhance their biological activity and stability.
Conclusion
This document provides a detailed protocol for the preparation of N-Boc-dehydroalanine methyl ester from this compound using the Burgess reagent. The provided data and visualizations are intended to aid researchers in the successful implementation of this synthetic procedure. The synthesis of this and other α,β-dehydro-α-amino acids is a key step in the development of new therapeutic agents and research tools.
References
- 1. Burgess reagent - Wikipedia [en.wikipedia.org]
- 2. Burgess_reagent [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apicdmo.com [apicdmo.com]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. rsc.org [rsc.org]
- 8. Crystal structure of N-(tert-butoxycarbonyl)phenylalanyldehydroalanine isopropyl ester (Boc–Phe–ΔAla–OiPr) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Martin sulfurane - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with N-Boc-D-serine methyl ester in synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis involving N-Boc-D-serine methyl ester.
Troubleshooting Guides
Issue 1: Suboptimal Yield or Presence of Impurities Due to Racemization
Symptoms:
-
Appearance of a diastereomeric impurity in HPLC or NMR analysis.
-
Lower than expected optical rotation of the final product.
Root Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Oxazolone Formation | The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate, which is susceptible to deprotonation and subsequent loss of stereochemistry.[1] To mitigate this, utilize coupling reagents and additives that favor the direct aminolysis pathway over oxazolone formation. |
| Inappropriate Coupling Reagent | Carbodiimide reagents like DCC or EDC, when used alone, can promote oxazolone formation and lead to significant racemization. |
| Solution: Employ uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP. These reagents generally lead to lower levels of racemization.[2][3][4] | |
| Absence of Racemization-Suppressing Additives | The absence of additives allows the activated ester to have a longer lifetime, increasing the likelihood of oxazolone formation. |
| Solution: Always use additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). HOAt and Oxyma are generally more effective than HOBt in suppressing racemization.[2][5] | |
| Strong or Excess Base | The presence of a strong base can facilitate the abstraction of the α-proton from the oxazolone intermediate. |
| Solution: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA).[6] Use the minimum amount of base necessary to neutralize any salts. | |
| Elevated Temperature | Higher reaction temperatures can accelerate the rate of racemization.[6] |
| Solution: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. Avoid prolonged heating. | |
| Prolonged Pre-activation Time | Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the risk of racemization. |
| Solution: Minimize the pre-activation time. Ideally, the activated ester should be generated in situ or used immediately after formation.[6] |
Experimental Protocol: Minimizing Racemization During a Coupling Reaction
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a racemization-suppressing additive (e.g., HOAt, 1.1 eq.) in an anhydrous, polar aprotic solvent (e.g., DMF or NMP).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling reagent (e.g., DIC, 1.1 eq.) to the cooled solution with stirring.
-
Amine Addition: Immediately add the amine component (0.95 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 2-4 hours, then gradually warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.
Issue 2: Formation of Dehydroalanine (Dha) via β-Elimination
Symptoms:
-
Detection of a product with a mass loss of 18 Da (loss of water) in mass spectrometry analysis.
-
Appearance of new, often more nonpolar, peaks in the HPLC chromatogram.
Root Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Basic Conditions | The primary driver for β-elimination is the presence of a base, which abstracts the α-proton, leading to the elimination of the hydroxyl group. This is particularly problematic during the removal of Fmoc protecting groups with piperidine in solid-phase peptide synthesis (SPPS).[7] |
| Solution: If using Fmoc-chemistry for subsequent steps, consider using a weaker base for deprotection, such as 2% DBU/2% piperidine in DMF, or use a base-free deprotection method if applicable. For solution-phase synthesis, avoid strongly basic conditions. | |
| Elevated Temperature | Higher temperatures significantly accelerate the rate of β-elimination.[7] |
| Solution: Conduct reactions at room temperature or below whenever possible. If heating is necessary, use the lowest effective temperature for the shortest possible duration. | |
| Side-Chain Protection | While the free hydroxyl group of serine is susceptible to elimination, certain protecting groups can be more labile than others under specific conditions. |
| Solution: For syntheses where β-elimination is a concern, consider protecting the serine hydroxyl group with a more robust protecting group like tert-butyl (tBu). |
Experimental Protocol: Detection and Minimization of β-Elimination in SPPS
-
Test Cleavage: After a coupling step involving N-Boc-D-serine, take a small sample of the resin.
-
Cleavage and Analysis: Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Analyze the crude product by LC-MS. Look for the expected mass of the peptide and any peaks corresponding to a mass loss of 18 Da.
-
Optimization of Deprotection: If β-elimination is detected and Fmoc deprotection is the suspected cause, modify the deprotection conditions for the subsequent steps.
-
Reduce the piperidine concentration in DMF from 20% to 10%.
-
Add a scavenger, such as 0.1 M HOBt, to the piperidine solution.
-
Perform the deprotection at a lower temperature.
-
Issue 3: Hydrolysis of the Methyl Ester
Symptoms:
-
Presence of the corresponding carboxylic acid as a byproduct.
-
Difficulty in purification due to the similar polarity of the starting material and the hydrolyzed product.
Root Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Presence of Water and Base | Saponification (base-mediated hydrolysis) of the methyl ester can occur if the reaction conditions are basic and water is present.[8] |
| Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried reagents. Avoid strong aqueous basic work-ups if the desired product is the methyl ester. | |
| Acidic Hydrolysis | Prolonged exposure to strong acidic conditions, especially in the presence of water, can also lead to ester hydrolysis. |
| Solution: Minimize the time the compound is exposed to acidic conditions during work-up or chromatography. Use buffered aqueous solutions for extraction where appropriate. |
Experimental Protocol: Anhydrous Coupling to Prevent Ester Hydrolysis
-
Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Work-up: During the work-up, if an aqueous wash is necessary, use brine to minimize the amount of water introduced into the organic phase. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Issue 4: Diketopiperazine Formation
Symptoms:
-
Loss of the N-terminal dipeptide from the resin during SPPS.
-
Formation of a cyclic dipeptide byproduct, especially when D-serine is the second amino acid in the sequence.
Root Causes and Solutions:
| Potential Cause | Recommended Solutions |
| N-terminal Position | When a dipeptide with an N-terminal secondary amino acid (like a deprotected serine) is attached to a resin, the free amine can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage from the support. This is more prevalent in Fmoc-based SPPS.[9] |
| Solution: When synthesizing a dipeptide with N-Boc-D-serine at the N-terminus, it is often preferable to couple the third amino acid as quickly as possible. Alternatively, synthesizing the dipeptide in solution and then attaching it to the resin can circumvent this issue. In Boc-based SPPS, in situ neutralization protocols can suppress diketopiperazine formation.[9] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for minimizing racemization with this compound?
A1: While the ideal reagent can be sequence-dependent, uronium/aminium salts like HATU and HCTU, used in conjunction with an additive like HOAt or Oxyma, are generally excellent choices for minimizing racemization.[3][4] They promote rapid amide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization. Phosphonium salts like PyBOP are also effective. Carbodiimides such as DIC should always be used with a racemization-suppressing additive.[5]
Q2: How can I confirm that racemization has occurred?
A2: Chiral chromatography (HPLC or GC) is the most definitive method to separate and quantify diastereomers. NMR spectroscopy can also be used, as diastereomers will often exhibit distinct signals, although the resolution may not always be sufficient for accurate quantification.
Q3: Is the hydroxyl group of serine reactive during coupling?
A3: The hydroxyl group of serine is generally not reactive under standard peptide coupling conditions. However, it can be acylated under more forcing conditions or with highly reactive reagents. For most applications, side-chain protection of the serine hydroxyl is not necessary when using the Boc protecting group on the amine.
Q4: Can I perform a saponification of the methyl ester without causing racemization?
A4: Yes, saponification of the methyl ester can be achieved with minimal racemization if the conditions are carefully controlled. Using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at low temperatures (e.g., 0 °C) is a common method. It is crucial to monitor the reaction closely and neutralize the reaction mixture carefully upon completion to avoid prolonged exposure to basic conditions.
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for N-Boc-Amino Acid Coupling
| Coupling Reagent | Racemization Risk | Coupling Efficiency | Cost | Notes |
| HATU/HOAt | Very Low | Very High | High | Excellent for sterically hindered couplings and minimizing racemization.[3] |
| HBTU/HOBt | Low | High | Medium | A reliable and cost-effective choice for routine couplings.[3] |
| PyBOP | Low | High | Medium | A good alternative to uronium salts, with byproducts that are generally less problematic. |
| DIC/Oxyma | Low | High | Low | A very effective and economical option with good racemization suppression. |
| DIC/HOBt | Low-Moderate | High | Low | A classic and widely used combination, though HOAt or Oxyma are often superior for racemization suppression.[5] |
| DCC/HOBt | Moderate | High | Very Low | The dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |
Disclaimer: The data in this table is a qualitative summary based on general observations in peptide synthesis. The actual degree of racemization and coupling efficiency can vary depending on the specific reaction conditions and the peptide sequence.
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Mechanism of β-elimination of a serine residue.
Caption: General workflow for troubleshooting side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of N-Boc-D-serine methyl ester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N-Boc-D-serine methyl ester by column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of purifying this compound by column chromatography?
A1: Column chromatography is a crucial step to remove impurities generated during the synthesis of this compound. Common impurities can include unreacted starting materials such as N-Boc-D-serine, excess reagents like di-tert-butyl dicarbonate ((Boc)₂O), and any side-products formed during the esterification reaction. A highly purified product is essential for subsequent steps in peptide synthesis or other applications to ensure the integrity and purity of the final molecule.
Q2: What is a typical Rf value for this compound on a silica gel TLC plate?
A2: The Rf value is highly dependent on the solvent system used. For a standard mobile phase of 1:1 ethyl acetate/hexanes, the Rf value for N-Boc-L-serine methyl ester has been reported to be approximately 0.38.[1] The D-enantiomer is expected to have a similar Rf value. It is always recommended to determine the optimal solvent system and Rf value by TLC prior to performing column chromatography.
Q3: How can I visualize the spots of this compound on a TLC plate?
A3: Since this compound does not absorb UV light strongly, a chemical stain is typically required for visualization. A potassium permanganate (KMnO₄) stain is effective as it reacts with the hydroxyl group of the serine moiety, appearing as a yellow-brown spot on a purple background. Other general oxidative stains like phosphomolybdic acid can also be used.[1]
Q4: Is this compound stable on silica gel?
A4: this compound is generally stable on silica gel under neutral conditions. However, prolonged exposure to the acidic nature of silica gel can potentially lead to the partial cleavage of the acid-labile Boc protecting group. To mitigate this, it is advisable to perform the chromatography relatively quickly (flash chromatography) and avoid leaving the compound on the column for extended periods. If degradation is observed, deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can be considered.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Column channeling or cracking. | - Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 for the product and good separation from impurities.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing technique to create a uniform and stable stationary phase. |
| Product Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or increase the proportion of the less polar solvent (e.g., hexanes). |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Solvent system is not polar enough.- The compound may be degrading or irreversibly adsorbing to the silica gel. | - Increase the proportion of the more polar solvent.- Consider adding a small amount of a more polar solvent like methanol to the eluent system (e.g., 1-5% methanol in dichloromethane).- Test the stability of your compound on a small amount of silica gel before committing the entire batch to the column. |
| Broad or Tailing Peaks | - Poor solubility of the compound in the eluent.- Interactions with acidic sites on the silica gel.- Column overloading. | - Choose a solvent system that ensures good solubility of the product.- Add a small amount of a coordinating solvent or a non-nucleophilic base (e.g., 0.1-1% triethylamine) to the eluent to block active sites on the silica gel.- Load a smaller amount of crude material. |
| Low Yield of Purified Product | - Incomplete elution from the column.- Degradation of the product on the column.- Co-elution of the product with an impurity. | - After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to check for any remaining product.- Minimize the time the compound spends on the column.- Re-optimize the solvent system for better separation. |
Quantitative Data Summary
The following table summarizes typical parameters used in the purification of this compound.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes | A common starting point is a 1:1 ratio. The ratio should be optimized based on TLC analysis. |
| Dichloromethane / Methanol | Useful for more polar compounds. Start with a low percentage of methanol (e.g., 1-5%). | |
| Typical Rf of Product | 0.2 - 0.4 | This range generally provides good separation in column chromatography. |
| TLC Visualization | Potassium Permanganate Stain | Effective for visualizing the hydroxyl group. |
| Phosphomolybdic Acid Stain | A general-purpose oxidative stain.[1] |
Detailed Experimental Protocol
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 50-100 times the weight of the crude material).
-
Add the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a slurry.
-
Stir the slurry gently to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air pockets.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
Rinse the sample flask with a small amount of eluent and add it to the column to ensure all the sample is transferred.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line for flash chromatography) to start the elution process.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If a gradient elution is required, gradually increase the polarity of the eluent over time.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Spot the crude material, the collected fractions, and a co-spot on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots.
6. Isolation of the Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product as an oil or solid.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: N-Boc-D-serine Methyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-D-serine methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete reaction | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, N-Boc-D-serine.[1] - Extend reaction time: If the reaction is sluggish, particularly with sterically hindered substrates, increasing the reaction time may improve the yield.[2] |
| Suboptimal reaction temperature | - Maintain recommended temperature: For the K₂CO₃/MeI method, the reaction is typically started at 0°C and then allowed to warm to room temperature.[1] For the thionyl chloride method, the reaction is often refluxed.[3] Adhering to the specified temperature range for each protocol is crucial. |
| Moisture in reagents or solvents | - Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like thionyl chloride. |
| Inefficient esterification | - Choice of esterification agent: Diazomethane generally gives high yields (around 91%) but is hazardous.[1] The K₂CO₃/MeI method is a safer alternative with good yields (around 86%).[1] Thionyl chloride in methanol is also effective, yielding approximately 80% of the methyl ester hydrochloride.[3] |
| Base-related issues (K₂CO₃/MeI method) | - Ensure proper base stoichiometry: An excess of base is typically used, but a large excess can sometimes lead to side reactions. Use the recommended molar equivalents.[1] |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps & Recommendations |
| Formation of Di-acylated or Tri-acylated byproducts | - Control stoichiometry of Boc₂O: During the initial Boc protection of D-serine, using a large excess of Di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of N,O-bis(Boc)-D-serine. Use the recommended molar ratio. |
| O-acylation | - Use appropriate protecting groups: The hydroxyl group of serine can undergo side reactions. While typically not protected during this synthesis, if O-acylation becomes a significant issue, consider using a temporary protecting group for the hydroxyl function. |
| Formation of anhydrides and acrylates | - Control reaction conditions: These side products can sometimes form, particularly if the reaction is driven too hard or if inappropriate reagents are used. Following established protocols closely can minimize their formation. |
| Racemization | - Mild reaction conditions: While not a commonly reported issue for this specific synthesis, aggressive reaction conditions (e.g., high temperatures for extended periods) can potentially lead to racemization. Use the mildest effective conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Recommendations |
| Product is an oil or sticky foam | - This is the expected product consistency: this compound is often isolated as a colorless, sticky foam or a pale amber oil and can be used in the next step without further purification if TLC shows a clean product.[1] |
| Co-elution of impurities during chromatography | - Optimize chromatography conditions: Use flash column chromatography with a suitable solvent system, such as ethyl acetate/hexanes, for effective purification.[1][4] Gradient elution may be necessary to separate closely related impurities. |
| Residual starting materials | - Ensure complete reaction: As mentioned in "Low or No Product Yield," monitor the reaction to completion to minimize the amount of unreacted starting material that needs to be removed during purification. |
| Difficult workup | - Follow extraction procedures carefully: The workup typically involves partitioning between an organic solvent (like ethyl acetate) and water or a bicarbonate solution.[1] Ensuring clean phase separation is crucial. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Potassium Carbonate / Methyl Iodide | N-Boc-D-serine, K₂CO₃, MeI in DMF | ~86%[1] | Safer than diazomethane, good yield. | Methyl iodide is toxic and a suspected carcinogen.[1] |
| Diazomethane | N-Boc-D-serine, CH₂N₂ in ether | ~91%[1] | High yield, clean reaction. | Diazomethane is highly toxic and potentially explosive.[1] |
| Thionyl Chloride / Methanol | D-serine, SOCl₂, Methanol | ~80% (for the hydrochloride salt)[3] | One-pot esterification from the amino acid. | Thionyl chloride is corrosive and moisture-sensitive.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate and Methyl Iodide [1]
-
To a solution of N-Boc-D-serine (e.g., 32.4 g, 0.16 mol) in dimethylformamide (DMF, 150 mL) cooled in an ice-water bath, add solid potassium carbonate (K₂CO₃, 24.3 g, 0.176 mol).
-
Stir the suspension for 10 minutes at 0°C.
-
Add methyl iodide (MeI, 20.0 mL, 0.32 mol) to the mixture.
-
Continue stirring at 0°C for 30 minutes, during which the mixture may solidify.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Monitor the reaction to completion by TLC.
-
Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine (2 x 300 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of this compound using Diazomethane [1]
CAUTION: Diazomethane is highly toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve N-Boc-D-serine (e.g., 63 g, 0.31 mol) in ethyl ether (600 mL) in a suitable flask and cool in an ice-water bath.
-
Add a cold ethereal solution of diazomethane (approximately 0.6 M) in portions until the yellow color persists, indicating an excess of diazomethane.
-
Stir for 30 minutes at 0°C and monitor the reaction by TLC.
-
Quench the excess diazomethane by adding acetic acid dropwise until the yellow color disappears.
-
Extract the solution with half-saturated sodium bicarbonate solution (300 mL) and then wash with brine (200 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to obtain the product.
Protocol 3: Synthesis of D-serine Methyl Ester Hydrochloride using Thionyl Chloride and Methanol [3]
-
In an inert atmosphere, dissolve D-serine (e.g., 9.59 mmol) in methanol (2 mL/mmol) and cool to < 0°C in a brine/ice bath.
-
Slowly add thionyl chloride (56.69 mmol, 5.9 eq.) via syringe.
-
Reflux the reaction mixture for 3 hours.
-
Concentrate the mixture and co-evaporate with ether to obtain the hydrochloride salt of the product.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely reasons?
A1: Low yields are often due to incomplete reactions, suboptimal temperatures, or the presence of moisture. We recommend monitoring your reaction to completion using TLC, ensuring your reaction temperature is appropriate for the chosen protocol, and using anhydrous solvents and dry glassware.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A2: The impurities could be unreacted starting material, or side products such as di-acylated species if an excess of Boc-anhydride was used in the protection step. In some cases, anhydrides and acrylates can also form. Optimizing stoichiometry and reaction conditions can help minimize these.
Q3: Is it necessary to purify the this compound by column chromatography?
A3: Not always. If TLC analysis shows a clean product with minimal impurities, the crude product, which is often a sticky foam or oil, can be used directly in the subsequent steps.[1] However, if purity is critical for your application, flash column chromatography is an effective purification method.[4]
Q4: What is the best method for synthesizing this compound?
A4: The "best" method depends on your specific needs regarding yield, safety, and available reagents. The diazomethane method provides the highest yield but involves hazardous materials. The potassium carbonate/methyl iodide method offers a good balance of yield and safety. The thionyl chloride method is a straightforward approach for esterifying the unprotected amino acid.
Q5: Can I use a different base instead of potassium carbonate in the methyl iodide method?
A5: Other non-nucleophilic inorganic bases could potentially be used, but potassium carbonate is a well-documented and effective choice for this reaction.[1] If you choose to use a different base, optimization of the reaction conditions may be necessary.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision workflow for product purification.
References
Preventing racemization during N-Boc-D-serine methyl ester synthesis
Welcome to the technical support center for the synthesis of N-Boc-D-serine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize racemization during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary mechanism for racemization of N-protected amino acids like N-Boc-D-serine during esterification is the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction to form the ester can then occur from either face of the planar intermediate, resulting in a mixture of D and L enantiomers.
Q2: Are certain amino acids more prone to racemization?
A2: Yes, some amino acids are particularly susceptible to racemization. Serine, cysteine, and histidine are known to be more prone to this side reaction. Therefore, special care must be taken when synthesizing derivatives of these amino acids to preserve their stereochemical purity.
Q3: How can I quantitatively assess the level of racemization in my final product?
A3: The most common and reliable method for determining the enantiomeric excess (ee%) and thus the extent of racemization is through chiral High-Performance Liquid Chromatography (HPLC)[1]. This technique uses a chiral stationary phase to separate the D and L enantiomers, allowing for their individual quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High level of L-enantiomer detected in the final product (racemization) | Harsh reaction conditions: High temperatures and prolonged reaction times can promote racemization. | - Lower the reaction temperature: Conduct the esterification at the lowest effective temperature. For example, when using methyl iodide, the reaction can be started at 0°C[2]. - Minimize reaction time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed. |
| Inappropriate choice of base: Strong, non-sterically hindered bases can readily abstract the α-proton, leading to racemization. | - Use a weaker or sterically hindered base: For methods requiring a base, such as the methyl iodide method, potassium carbonate is a suitable choice[2]. Avoid strong bases like sodium hydroxide if possible, especially at elevated temperatures. | |
| Acid- or base-catalyzed racemization during workup or purification: The product can racemize if exposed to strong acidic or basic conditions during extraction or chromatography. | - Maintain neutral pH during workup: Use mild acidic and basic washes (e.g., dilute citric acid and sodium bicarbonate solutions) to neutralize the reaction mixture and remove byproducts. - Use neutral purification conditions: When using column chromatography, ensure the silica gel is neutral. | |
| Incomplete esterification reaction | Insufficient reactivity of the methylating agent. | - Choose a more reactive methylating agent: Diazomethane is a highly effective reagent for esterification and often gives high yields[2]. However, it is toxic and explosive, requiring special handling. - Increase the excess of the methylating agent: When using less reactive agents like methyl iodide, a larger excess may be required to drive the reaction to completion[2]. |
| Low reaction temperature or short reaction time. | - Gradually increase the temperature or reaction time: While minimizing these parameters is crucial to prevent racemization, a balance must be struck to ensure complete conversion. Monitor the reaction closely to find the optimal conditions. | |
| Formation of side products | Side reactions with the serine hydroxyl group. | - Protect the hydroxyl group: Although often not necessary for simple methyl esterification, if side reactions are a persistent issue, consider protecting the hydroxyl group of serine prior to esterification. |
| Decomposition of reagents or product. | - Use fresh, high-quality reagents. - Ensure anhydrous conditions for methods sensitive to moisture, such as those using thionyl chloride. |
Quantitative Data on Racemization
Direct, side-by-side quantitative comparisons of racemization levels for different this compound synthesis methods are limited in the scientific literature. However, based on available protocols and general knowledge of racemization mechanisms, a qualitative and semi-quantitative comparison can be made.
| Esterification Method | Reagents | Typical Conditions | Reported/Expected Racemization Level | Reference |
| Methyl Iodide | N-Boc-D-serine, Methyl Iodide, K₂CO₃ | DMF, 0°C to room temperature | Reported to proceed without significant racemization. | [2] |
| Diazomethane | N-Boc-D-serine, Diazomethane (CH₂N₂) | Ethereal solution, 0°C to room temperature | Generally considered a very mild method with minimal risk of racemization. | [2] |
| Thionyl Chloride / Methanol | N-Boc-D-serine, Thionyl Chloride, Methanol | 0°C to reflux | Can lead to racemization, especially at higher temperatures. One source noted that a similar process could result in a chiral purity of only 95%. | [3] |
Note: The 95% chiral purity value is from a patent describing a multi-step synthesis and may not be solely due to the esterification step, but it highlights the potential for racemization under certain conditions.
Experimental Protocols
Method 1: Esterification using Methyl Iodide and Potassium Carbonate
This method is often preferred for its operational simplicity and relatively low risk of racemization.
-
Preparation: Dissolve N-Boc-D-serine (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Reaction: Cool the solution to 0°C in an ice bath. Add solid potassium carbonate (1.1 eq.) to the solution and stir for 10 minutes.
-
Addition of Methyl Iodide: Add methyl iodide (2.0 eq.) to the suspension.
-
Reaction Progression: Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Filter the reaction mixture to remove inorganic salts. Partition the filtrate between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the this compound.
Method 2: Esterification using Diazomethane
This method is highly efficient but requires extreme caution due to the hazardous nature of diazomethane.
-
Preparation: Dissolve N-Boc-D-serine (1.0 eq.) in a suitable solvent such as diethyl ether.
-
Reaction: Cool the solution in an ice bath. Add a cold ethereal solution of diazomethane portion-wise until the yellow color of diazomethane persists and gas evolution ceases.
-
Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.
-
Workup: Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.
Method 3: Fischer-Speier Esterification using Thionyl Chloride in Methanol
This method generates HCl in situ to catalyze the esterification. It can be effective but carries a higher risk of racemization, particularly if the temperature is not carefully controlled.
-
Preparation: Cool anhydrous methanol to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the cold methanol with stirring.
-
Reaction: Add N-Boc-D-serine to the methanol/thionyl chloride solution.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and then stir for several hours, or gently reflux, while monitoring the reaction by TLC. Note that prolonged heating can increase racemization.
-
Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by partitioning between an organic solvent and a mild base to neutralize the excess acid, followed by drying and concentration.
Protocol for Chiral HPLC Analysis
To determine the enantiomeric excess of the synthesized this compound:
-
Sample Preparation: Prepare a dilute solution of the product in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating enantiomers of N-protected amino acid derivatives[1].
-
Mobile Phase: A typical mobile phase could be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio will need to be optimized for the specific column used.
-
Analysis: Inject a standard racemic mixture of N-Boc-DL-serine methyl ester to determine the retention times of the D and L enantiomers. Then, inject the synthesized sample.
-
Quantification: Integrate the peak areas for the D and L enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area of D - Area of L) / (Area of D + Area of L) ] x 100
Visualizations
References
Technical Support Center: Troubleshooting Boc Deprotection with TFA
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and why do side reactions occur?
A1: The Boc group is removed under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA).[1][2] The acid protonates the carbamate, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl (t-butyl) cation and a carbamic acid intermediate, which subsequently decomposes into the free amine and carbon dioxide.[3][4] The primary cause of side reactions is the highly reactive t-butyl cation, which is a potent electrophile that can attack any nucleophilic sites on the deprotected molecule or other residues in a peptide chain.[3][5]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation.[3] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[5][6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, a modification that adds 56 Da to the mass of the peptide.[3][5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for t-butylation.[3][7]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the t-butyl cation.[3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the t-butyl cation, before they can react with the substrate.[8] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the molecule.[3] By intercepting these carbocations, scavengers prevent the formation of alkylated side products.[3][6] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[6]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the persistence of the starting material in TLC or LC-MS analysis and a lower-than-expected yield of the desired amine product.[9] This can be caused by insufficient acid strength, short reaction times, or steric hindrance around the Boc-protected amine.[6][9]
Troubleshooting Guide
Issue 1: My mass spectrometry results show a +56 Da adduct after deprotection. What is it and how can I prevent it?
-
Possible Cause: A mass increase of 56 Da strongly indicates the addition of a t-butyl group (C₄H₈) to your molecule.[9] This is the most common side reaction, known as t-butylation, where the t-butyl cation generated during deprotection alkylates a nucleophilic site on your compound, such as a Trp, Met, or Cys residue.[3][10]
-
Solution: The most effective solution is to incorporate a scavenger or a cocktail of scavengers into the deprotection reagent.[5] The choice of scavenger depends on the specific residues present in your peptide or molecule. Silanes like triisopropylsilane (TIS) or triethylsilane (TES) are highly effective carbocation scavengers.[3] Water is also a common scavenger that quenches the t-butyl cation to form tert-butanol.[6]
Caption: Boc deprotection, t-butylation, and scavenger trapping.
Issue 2: I am observing trifluoroacetylated (+96 Da) side products. How can this be avoided?
-
Possible Cause: Trifluoroacetylation occurs when the newly deprotected amine is acylated by a trifluoroacetyl group.[11] This can happen if trifluoroacetic anhydride is present as an impurity in the TFA. In solid-phase peptide synthesis, another mechanism involves the formation of trifluoroacetoxymethyl groups on the resin, which can then transfer the trifluoroacetyl group to the free amine during neutralization steps.[12]
-
Solution:
-
Use High-Purity TFA: Ensure the TFA used is of high quality and free from significant amounts of the anhydride.
-
Add Water: Adding a small amount of water (e.g., 5%) to the TFA cleavage cocktail can help prevent the formation of trifluoroacetic anhydride.[13]
-
Careful Workup: After deprotection, ensure all TFA is thoroughly removed. Co-evaporation with a non-reactive solvent like toluene can help remove residual TFA.[3]
-
Resin Choice (SPPS): In solid-phase synthesis, using linkers stable to TFA, such as the phenylacetamidomethyl (Pam) resin, can prevent the formation of reactive sites on the resin that lead to this side reaction.[12]
-
Issue 3: My deprotection reaction is slow or incomplete.
-
Possible Cause 1: Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing the reaction rate.[6]
-
Possible Cause 2: Insufficient Acid Strength: For particularly stable Boc groups or less reactive substrates, the standard TFA/DCM mixture may not be sufficient.[9]
-
Possible Cause 3 (Solid-Phase): Poor Resin Swelling: If the synthesis resin does not swell properly in the cleavage cocktail, the acid cannot efficiently access all the peptide chains.[3]
-
Solutions:
-
Increase Reaction Time/Temperature: Extend the reaction time and monitor closely by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be effective but may also increase side product formation, making scavengers essential.[10]
-
Use a Stronger Acid System: Switching to a stronger acid, such as 4M HCl in dioxane, can often drive the deprotection to completion.[6][9]
-
Optimize Solvents (Solid-Phase): Ensure the solvent system effectively swells the resin. Using a mixture of TFA and DCM is often better for swelling than 100% TFA.[9]
Caption: Workflow for troubleshooting incomplete Boc deprotection.
-
Data Presentation: Scavenger Selection and Efficiency
The choice of scavenger is critical for minimizing side reactions, especially in peptide synthesis. The following tables provide guidance on scavenger selection and the efficiency of common cocktails.
Table 1: Scavenger Selection Guide for Sensitive Amino Acids
| Sensitive Residue | Recommended Scavenger(s) | Purpose | Reference(s) |
|---|---|---|---|
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | Highly effective carbocation scavengers. EDT also helps prevent oxidation. | [3] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | Prevents S-alkylation. DMS also helps suppress oxidation. | [6] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | Protects the free thiol group from t-butylation. | [6] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | Act as decoys for the t-butyl cation, protecting the phenolic ring. |[3] |
Table 2: Quantitative Comparison of Scavenger Cocktails for Cysteine-Containing Peptides
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Side Product | Reference(s) |
|---|---|---|---|
| 95% TFA / 5% H₂O | 75% | 25% | [14] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% | [3][14] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% | [14] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | >98% | <2% | [6][14] |
Data is illustrative and based on literature reports for model peptides.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase with Scavengers
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[3]
-
Deprotection: Cool the mixture to 0 °C and add an equal volume of Trifluoroacetic Acid (TFA).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product, often a TFA salt, can be purified by precipitation from cold diethyl ether, followed by centrifugation and washing.[3]
Protocol 2: Cleavage & Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Wash the peptide-resin with DCM to remove any residual DMF and shrink the resin.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides with multiple sensitive residues, use a more complex cocktail like Reagent K .[3][6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh TFA to ensure complete recovery of the peptide.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold (0 °C) diethyl ether with vigorous stirring to precipitate the crude peptide.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by HPLC.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Reactions Involving Boc-D-Ser-OMe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving Boc-D-Serine-O-methyl ester (Boc-D-Ser-OMe). Our resources are designed to address specific experimental challenges with practical, actionable solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Boc-D-Ser-OMe in peptide synthesis.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Coupling Efficiency / Positive Kaiser Test | Steric Hindrance: The Boc protecting group and the side chain of the growing peptide can sterically hinder the coupling reaction.[1] | 1. Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] 2. Use a More Potent Coupling Reagent: Switch to a uronium/aminium salt-based reagent like HATU, HBTU, or HCTU, which are generally more effective for sterically hindered couplings.[1] 3. Optimize Reaction Conditions: Increase the coupling time or slightly increase the temperature (e.g., to 40°C) to improve the reaction rate. |
| Peptide Aggregation: The growing peptide chain on the resin may aggregate, blocking reactive sites.[2] | 1. Change Solvent: Switch from DMF to NMP or add a chaotropic salt like LiCl to the coupling solution to disrupt secondary structures. 2. Sonication: Apply sonication during the coupling step to break up aggregates.[2] | |
| Presence of Side Products (e.g., unexpected mass in MS) | Side-chain Esterification: The hydroxyl group of serine can be acylated by the activated amino acid, leading to the formation of a depsipeptide.[1][2] | 1. Protect the Serine Hydroxyl Group: The most effective strategy is to use a side-chain protected derivative, such as Boc-D-Ser(Bzl)-OH, to prevent acylation of the hydroxyl group.[3][4] 2. Minimize Pre-activation Time: If using unprotected Boc-D-Ser-OH, add the activated amino acid solution to the resin immediately after preparation to reduce the time the activated species is available to react with the hydroxyl group.[1] |
| Racemization: Loss of stereochemical integrity at the α-carbon of Boc-D-Ser-OMe during activation.[5] | 1. Use Racemization Suppressing Additives: Incorporate additives like HOBt or Oxyma Pure into the coupling reaction. Many modern coupling reagents like HBTU and COMU already contain these.[2][6] 2. Control Base Strength and Concentration: Use a weaker base like N-methylmorpholine (NMM) instead of DIEA, or use the minimum necessary amount of base.[7] 3. Lower the Reaction Temperature: Perform the coupling at a lower temperature to reduce the rate of epimerization. | |
| Transesterification of the C-terminal Methyl Ester: If coupling is attempted in solution phase or under conditions that favor it, the methyl ester could be exchanged with another alcohol present or react with the N-terminal amine of the peptide chain, leading to a complex mixture of products.[8][9] | 1. Hydrolyze the Methyl Ester: Before coupling, hydrolyze the methyl ester of Boc-D-Ser-OMe to the free carboxylic acid (Boc-D-Ser-OH). This is the standard approach for solid-phase peptide synthesis. 2. Avoid Excess Alcohol: If performing a solution-phase coupling, ensure the reaction environment is free of other alcohols that could participate in transesterification. | |
| N-O Acyl Shift | Under strongly acidic conditions, typically during cleavage from the resin, the peptide bond can migrate from the nitrogen to the oxygen of the serine side chain.[10] | This is more of a concern during the final cleavage step than during coupling. To reverse this, the product can be treated with a mild base. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the side-chain hydroxyl group of serine in Boc-SPPS?
A1: While short peptides can sometimes be synthesized without side-chain protection, it is highly recommended to use a protected serine derivative, such as Boc-D-Ser(Bzl)-OH, for longer or more complex sequences.[3][4] The unprotected hydroxyl group can lead to side reactions like O-acylation (esterification), which results in difficult-to-remove impurities and lower yields.[1][2]
Q2: What are the best coupling reagents for incorporating Boc-D-Serine?
A2: For difficult couplings, including those involving sterically hindered amino acids, uronium/aminium salt-based reagents are generally more effective than carbodiimides.[1] Reagents like HATU, HBTU, and COMU, often used in conjunction with additives like HOAt or Oxyma Pure, provide high coupling efficiency while minimizing racemization.[6][11]
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test (or ninhydrin test) is a common qualitative method used to detect the presence of free primary amines on the resin.[1] A positive result (blue or purple beads) indicates an incomplete reaction, suggesting the need for a second coupling. For a more quantitative assessment, a small amount of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q4: What is a "double coupling" protocol and when should I use it?
A4: A double coupling protocol involves repeating the amino acid coupling step with a fresh solution of the activated amino acid and coupling reagents before proceeding to the next deprotection step.[1] This is a common strategy to drive difficult coupling reactions to completion, especially for sterically hindered amino acids or sequences prone to aggregation.[1]
Q5: Can I directly couple Boc-D-Ser-OMe to the resin?
A5: In standard solid-phase peptide synthesis (SPPS), the C-terminal amino acid is anchored to the resin via its carboxylic acid. Therefore, the methyl ester of Boc-D-Ser-OMe would need to be hydrolyzed to the free carboxylic acid (Boc-D-Ser-OH) before it can be attached to an aminomethyl-functionalized resin. Attempting to directly couple the ester to the resin is not a standard procedure and would likely be unsuccessful.
Experimental Protocols
Protocol 1: Standard Coupling of Boc-D-Ser(Bzl)-OH using HBTU
This protocol describes a standard method for coupling a side-chain protected serine derivative to a resin-bound peptide with a free N-terminus in a Boc-SPPS workflow.
-
Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes.
-
Neutralize the resin by washing twice with 5% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes each.
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for reaction completion.
-
If the Kaiser test is positive, a second coupling may be necessary.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Hydrolysis of the Methyl Ester of Boc-D-Ser-OMe
This protocol outlines the conversion of Boc-D-Ser-OMe to Boc-D-Ser-OH for subsequent use in SPPS.
-
Reaction Setup:
-
Dissolve Boc-D-Ser-OMe in a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of lithium hydroxide (LiOH) (1.1 equivalents) in water.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with a cold, dilute solution of hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-D-Ser-OH.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Ester synthesis by transesterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
Handling and safety precautions for N-Boc-D-serine methyl ester
This guide provides comprehensive handling, safety, and troubleshooting information for researchers, scientists, and drug development professionals working with N-Boc-D-serine methyl ester.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. The primary hazards include:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]
2. What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves. The specific glove material should be chosen based on the breakthrough time for the chemicals being used.[2]
-
Skin and Body Protection: An impervious lab coat or clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used if working in a poorly ventilated area or if dust or aerosols are generated.[1]
3. What are the proper storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of the compound. It is recommended to:
-
Recommended storage temperatures are generally between 0-8°C, with some suppliers suggesting 4°C or even -20°C for long-term storage of one month.[1][3][4]
4. What should I do in case of accidental exposure?
Immediate action is necessary in the event of accidental exposure:
-
If on skin: Wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing.[1][2] Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them in a comfortable position for breathing.[1][2]
-
If swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting and call a physician.[1]
5. What materials are incompatible with this compound?
To prevent hazardous reactions, avoid contact with:
6. How should I dispose of this compound waste?
Dispose of the contents and container in accordance with local, regional, and national regulations.[1][2] It is recommended to use a licensed disposal company.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield in a peptide coupling reaction. | Degradation of the starting material. | Ensure the this compound has been stored correctly at the recommended temperature and protected from moisture. Consider using a fresh batch of the compound. |
| Incomplete deprotection of the Boc group. | If the subsequent step involves Boc deprotection, ensure the acidic conditions are sufficient for complete removal. Monitor the reaction by TLC or LC-MS. | |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ester or other side reactions. | |
| Unexpected side products are observed. | Reaction with incompatible reagents. | Verify that all reagents and solvents are compatible with the N-Boc protecting group and the methyl ester. Avoid strong acids or bases unless intended for deprotection. |
| Racemization. | While generally stable, prolonged exposure to harsh conditions or certain bases can lead to racemization. Minimize reaction times and use mild bases where possible. | |
| The compound appears discolored or has an unusual odor. | Decomposition. | Do not use the compound if it shows signs of degradation. Dispose of it according to safety guidelines and obtain a fresh supply. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₁₇NO₅[3][4] |
| Molecular Weight | 219.23 g/mol [3] |
| Appearance | Colorless to light yellow liquid or a white to off-white solid.[4][5][6] |
| Boiling Point | 354.3°C at 760 mmHg[1] |
| Density | Approximately 1.08 - 1.148 g/cm³[1][7] |
| Flash Point | 113 °C (closed cup) to 168.1°C[1][7] |
| Storage Temperature | 0-8 °C (short term); -20°C (long term)[1][4] |
Experimental Protocols
General Protocol for a Peptide Coupling Reaction
This protocol outlines a general procedure for coupling this compound with another amino acid ester.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
In a separate flask, dissolve the amino acid ester hydrochloride in the anhydrous solvent and add the base to neutralize the salt.
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the coupling agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate amount of time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any solid byproducts (e.g., DCU if using DCC).
-
Work up the reaction mixture by washing with appropriate aqueous solutions (e.g., dilute acid, dilute base, brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Safety Precautions during the Protocol:
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, lab coat, and gloves.
-
Handle all reagents and solvents with care, consulting their respective SDS for specific hazards.
-
Dispose of all chemical waste according to institutional and local guidelines.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Troubleshooting low yield in reactions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS 95715-85-8: N-(tert-butoxycarbonyl)-D-serine methyl es… [cymitquimica.com]
- 7. N-(tert-Butoxycarbonyl)- D -serine methyl ester 97 95715-85-8 [sigmaaldrich.com]
Technical Support Center: Prevention of Serine O-Acylation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of O-acylation of serine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of serine and why is it a problem in peptide synthesis?
A1: O-acylation is a common side reaction during peptide synthesis where the hydroxyl group (-OH) of the serine side chain is acylated by the activated carboxyl group of the incoming amino acid. This results in the formation of an ester linkage, creating a depsipeptide, instead of the desired peptide (amide) bond. This side product can be difficult to separate from the target peptide, leading to lower yields and purification challenges.[1]
Q2: What are the primary causes of serine O-acylation?
A2: The main cause of O-acylation is the presence of an unprotected or poorly protected hydroxyl group on the serine side chain.[1] This nucleophilic hydroxyl group competes with the N-terminal amine for the activated amino acid during the coupling step. The choice of coupling reagent and reaction conditions can also influence the extent of this side reaction.
Q3: How can I detect O-acylation in my crude peptide?
A3: O-acylation can be detected using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The resulting depsipeptide will likely have a different retention time compared to the target peptide, often appearing as a distinct impurity peak.
-
Mass Spectrometry (MS): O-acylation results in a product with the same mass as the target peptide, as it is an isomer. However, fragmentation patterns in MS/MS analysis can reveal the presence of the ester bond. The ester bond is more labile than the amide bond and may cleave under certain analytical conditions, further complicating the analysis.[1]
Troubleshooting Guides
Issue 1: Significant O-acylation detected in the crude peptide.
-
Symptom: HPLC analysis shows a significant peak with a similar retention time to the main product, and MS analysis confirms it has the same mass.
-
Cause: Inadequate protection of the serine hydroxyl group.
-
Solution:
-
Employ Side-Chain Protection: The most effective method to prevent O-acylation is to use a protecting group for the serine side chain.[1]
-
For Fmoc-based SPPS , the tert-butyl (tBu) group is the most commonly used and highly recommended protecting group for serine.[2][3] It is stable to the basic conditions of Fmoc deprotection and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage. The trityl (Trt) group is another option, which is more acid-labile and can be removed under milder acidic conditions.[4][5]
-
For Boc-based SPPS , the benzyl (Bzl) group is the standard protecting group for the serine side chain.[6]
-
-
Optimize Coupling Conditions: While side-chain protection is the primary solution, the choice of coupling reagent can also play a role. Using coupling reagents that form less reactive activated species or exhibit higher selectivity for the N-terminal amine can help minimize O-acylation when the side chain is unprotected.[1]
-
Issue 2: Low coupling efficiency at the serine residue, even with a protected side chain.
-
Symptom: Incomplete coupling is observed after the introduction of a protected serine residue, leading to deletion sequences.
-
Cause: Steric hindrance from the protecting group and the peptide sequence can slow down the coupling reaction.
-
Solution:
-
Extend Coupling Time: Increase the reaction time to ensure the coupling goes to completion.
-
Double Coupling: Perform a second coupling step with fresh reagents.
-
Use a More Potent Coupling Reagent: Employ a more reactive coupling reagent such as HATU or HCTU.
-
Consider Pseudoproline Dipeptides: For "difficult sequences" prone to aggregation, incorporating a pseudoproline dipeptide at or near the serine residue can disrupt secondary structures and improve coupling efficiency.[7][8]
-
Data Presentation: Comparison of Serine Protecting Groups and Coupling Reagents
While direct quantitative data on the percentage of O-acylation for different strategies is not extensively available in the literature, the following tables provide a qualitative comparison and data on the related side reaction of racemization, which is also influenced by coupling conditions.
Table 1: Qualitative Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Stability to Fmoc Deprotection (Base) | Cleavage Conditions (Acid) | Key Advantages | Potential Issues |
| tert-Butyl (tBu) | High | Strong Acid (e.g., 95% TFA) | Robust, widely used, minimizes side reactions.[2][3] | Can contribute to steric hindrance during coupling. |
| Trityl (Trt) | High | Mild Acid (e.g., 1-5% TFA) | Allows for selective deprotection on-resin for side-chain modification.[4][5] | More labile than tBu, may not be suitable for all synthetic strategies. |
Table 2: Impact of Coupling Reagents on Racemization of Fmoc-Ser(tBu)-OH (as a proxy for reactivity and potential side reactions)
| Coupling Reagent/Additive | Base | Temperature (°C) | % D-Serine Formed |
| DIC/HOBt | DIPEA | 25 | < 0.5% |
| HBTU/HOBt | DIPEA | 25 | ~1-2% |
| HATU/HOAt | DIPEA | 25 | < 0.5% |
| PyBOP | DIPEA | 25 | ~2-3% |
Note: This data is representative and the actual extent of side reactions can be sequence-dependent. Lower racemization often correlates with more controlled reactivity, which can also be beneficial in preventing O-acylation.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ser(tBu)-OH in Fmoc-SPPS
This protocol describes the manual coupling of Fmoc-Ser(tBu)-OH to a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt) (3-5 equivalents), and diisopropylcarbodiimide (DIC) (3-5 equivalents) in a minimal amount of DMF.
-
Alternatively, use a pre-formed active ester or a phosphonium/uronium salt reagent like HBTU (3-5 equivalents) with HOBt (3-5 equivalents) and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive, extend the coupling time or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide to Prevent Aggregation and Side Reactions
This protocol outlines the manual coupling of an Fmoc-protected pseudoproline dipeptide.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for swelling and Fmoc deprotection.
-
-
Pseudoproline Dipeptide Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (2-3 equivalents), HOBt (2-3 equivalents), and HBTU (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the activation mixture.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.[7]
-
-
Monitoring and Washing:
-
Follow the same procedures for monitoring and washing as described in Protocol 1.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water). This will cleave the peptide from the resin and simultaneously remove the oxazolidine ring of the pseudoproline, regenerating the native serine residue.[7]
-
Visualizations
Caption: Mechanism of serine O-acylation during peptide synthesis.
Caption: Decision workflow for preventing serine O-acylation.
Caption: Experimental workflow for coupling protected serine.
References
Technical Support Center: Incorporating N-Boc-D-serine Methyl Ester into Complex Peptides
Welcome to the technical support center for the successful incorporation of N-Boc-D-serine methyl ester in your complex peptide synthesis projects. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during the synthesis of peptides containing this compound.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Symptom: Positive Kaiser test (blue or purple beads) after a single coupling cycle, indicating the presence of unreacted free amines on the resin.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance: The Boc protecting group and the peptide chain may sterically hinder the approach of the activated amino acid. | 1. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. 2. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a uronium/aminium-based reagent like HATU, HBTU, or COMU, which are known for faster and more efficient couplings.[1] 3. Elevated Temperature: For difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can improve the reaction rate. |
| Peptide Aggregation: The growing peptide chain on the solid support may aggregate, blocking access to the N-terminal amine. | 1. Solvent Exchange: Switch from DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DCM, as these can be more effective at solvating and disrupting secondary structures.[2] 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt hydrogen bonding and reduce aggregation. 3. Microwave-Assisted Synthesis: Utilize microwave energy to provide the necessary energy to break up aggregates and enhance coupling efficiency. |
| Suboptimal Activation: The pre-activation time or conditions for the coupling reagent may not be ideal. | 1. Optimize Pre-activation Time: For uronium/aminium reagents, a short pre-activation time (1-5 minutes) is typically sufficient. Prolonged activation can lead to reagent degradation. 2. Ensure Stoichiometry: Use a slight excess of the coupling reagent and the this compound (typically 1.5-2 equivalents relative to the resin loading). |
Workflow for Troubleshooting Low Coupling Efficiency:
Caption: Troubleshooting workflow for low coupling efficiency.
Problem 2: Side Reactions Involving the Serine Side Chain
Symptom: Appearance of unexpected peaks in the HPLC analysis of the crude peptide, corresponding to masses that indicate modification of the serine residue.
Potential Causes and Solutions:
| Potential Side Reaction | Description | Mitigation Strategies |
| O-Acylation | The free hydroxyl group of the serine side chain can be acylated by the activated carboxyl group of the incoming amino acid, leading to a branched peptide. | 1. Use of Additives: The addition of HOBt or HOAt to the coupling reaction can suppress O-acylation by forming a less reactive active ester. 2. Control Activation Time: Minimize the pre-activation time of the coupling reagent to reduce the concentration of the highly reactive species. 3. Protect the Hydroxyl Group: For particularly sensitive sequences, consider using N-Boc-D-Ser(tBu)-OH, where the side chain is protected with a tert-butyl group. |
| N→O Acyl Shift | Under acidic conditions, particularly during cleavage, the peptide backbone can rearrange via an intramolecular acyl migration from the nitrogen to the oxygen of the serine side chain, forming an ester linkage. This is generally reversible with a mild basic treatment.[2] | 1. Mild Cleavage Conditions: Use a cleavage cocktail with a lower concentration of TFA if compatible with other protecting groups. 2. Post-Cleavage Basic Treatment: Treat the crude peptide with a dilute aqueous base (e.g., ammonium bicarbonate) to reverse the acyl shift. |
Workflow for Investigating Serine Side Chain Reactions:
Caption: Diagnostic workflow for serine side chain reactions.
Problem 3: Racemization of the D-Serine Residue
Symptom: Appearance of a diastereomeric impurity in the HPLC analysis of the crude peptide, often co-eluting or closely eluting with the main product peak.
Potential Causes and Solutions:
| Potential Cause | Description | Mitigation Strategies |
| Over-activation | Prolonged exposure of the activated amino acid to the basic reaction conditions can lead to epimerization at the alpha-carbon. | 1. Use Racemization Suppressing Additives: HOBt, and particularly HOAt, are effective in minimizing racemization.[2] 2. Choice of Base: Use a hindered base like N,N-diisopropylethylamine (DIEA) instead of less hindered bases like triethylamine (TEA). 3. In Situ Activation: Add the coupling reagent directly to the reaction vessel containing the amino acid and the resin, rather than pre-activating. |
| Coupling Reagent | Some coupling reagents are more prone to causing racemization than others. | 1. Carbodiimides with Additives: DIC or DCC in combination with HOBt or HOAt generally result in low levels of racemization. 2. Onium Salts: Reagents like HBTU and HATU are also effective at suppressing racemization when used correctly.[1] |
Quantitative Data on Racemization:
While specific quantitative data for this compound is not extensively published in comparative tables, studies on similar amino acids suggest that racemization can be kept below 1-2% by employing the mitigation strategies mentioned above. The extent of racemization is sequence-dependent and should be empirically determined for each new peptide.
Problem 4: Instability of the C-Terminal Methyl Ester
Symptom: Presence of a peptide fragment corresponding to the loss of the methyl group (hydrolysis to the carboxylic acid) in the final product, as detected by mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Description | Mitigation Strategies |
| Premature Cleavage | The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. | 1. Mild Boc Deprotection: While standard 50% TFA in DCM is generally acceptable for Boc deprotection, prolonged exposure should be avoided.[3] 2. Careful Final Cleavage: The final cleavage from the resin using strong acids like HF or TFMSA should be performed at low temperatures (e.g., 0°C) and for the minimum time necessary. 3. Avoid Strong Bases: During workup or purification, avoid prolonged exposure to high pH conditions. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of N-Boc-D-serine?
A1: this compound can be advantageous in certain synthetic strategies. The methyl ester protects the C-terminal carboxyl group, preventing it from participating in side reactions during coupling, especially in solution-phase synthesis or fragment condensation. It can also improve the solubility of the amino acid derivative in organic solvents.
Q2: Is it necessary to protect the hydroxyl group of the serine side chain?
A2: For many standard peptide syntheses, protection of the serine hydroxyl group is not strictly necessary, especially when using coupling reagents with additives like HOBt that minimize O-acylation.[4] However, for long or complex peptides, or for sequences known to be prone to side reactions, protecting the side chain with a group like tert-butyl (tBu) is recommended to ensure the highest purity of the final product.
Q3: How can I monitor the completion of the coupling reaction?
A3: The most common method for monitoring coupling reactions in real-time during solid-phase peptide synthesis is the Kaiser (ninhydrin) test. A negative result (the resin beads remain yellow) indicates that there are no free primary amines, and the coupling is complete. For a more quantitative assessment, a small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Q4: What is the best coupling reagent to use for this compound?
A4: The choice of coupling reagent depends on several factors, including the complexity of the peptide and cost considerations. For routine couplings, DIC/HOBt is a cost-effective option. For more challenging sequences or to ensure high efficiency and minimize racemization, uronium/aminium-based reagents such as HATU, HBTU, or PyBOP are recommended.[1]
Q5: My peptide containing this compound has poor solubility. What can I do?
A5: Poor solubility is a common issue in peptide synthesis, often due to aggregation.[2] To improve solubility, you can try:
-
Solvent Modification: Lyophilize the peptide from a solution containing an organic solvent like acetonitrile or tert-butanol to obtain a more soluble powder.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with different pH values to find the optimal conditions for dissolving your peptide.
-
Incorporate Solubilizing Groups: If the peptide sequence allows, the incorporation of charged or polar amino acids can improve overall solubility.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is for a standard solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
1. Resin Preparation:
-
Swell the resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes.
-
Deprotect the N-terminal Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
-
Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3x).
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (0.2 mmol, 2 eq) and HATU (0.19 mmol, 1.9 eq) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add DIEA (0.4 mmol, 4 eq) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction completion.
-
If the Kaiser test is positive, perform a second coupling.
-
If the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).
4. Capping (Optional):
-
If a small amount of unreacted amine remains after double coupling, cap the unreacted sites with a solution of acetic anhydride and DIEA in DMF.
Protocol 2: Analysis of Racemization by Chiral HPLC
1. Peptide Cleavage:
-
Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
2. Sample Preparation:
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile).
3. HPLC Analysis:
-
Use a chiral stationary phase column suitable for peptide analysis.
-
Develop a gradient elution method using mobile phases such as water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains aromatic residues).
-
The presence of two closely eluting peaks corresponding to the same mass indicates the presence of the desired D-serine peptide and the diastereomeric L-serine impurity. The relative peak areas can be used to quantify the extent of racemization.[5]
Protocol 3: Detection of O-Acylation by Mass Spectrometry
1. Sample Preparation:
-
After peptide synthesis and cleavage, prepare a solution of the crude peptide for mass spectrometry analysis (e.g., in 50% acetonitrile/water with 0.1% formic acid).
2. Mass Spectrometry Analysis:
-
Acquire a full-scan mass spectrum of the crude peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Look for a peak corresponding to the expected mass of the target peptide plus the mass of the acyl group that was unintentionally added. The mass of an acetyl group is 42.01 Da, and the mass of a benzoyl group is 104.03 Da.
-
To confirm the site of acylation, perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected O-acylated peptide. Fragmentation analysis should reveal a modification on the serine residue.
References
Stability of N-Boc-D-serine methyl ester in different reaction conditions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of N-Boc-D-serine methyl ester under various experimental conditions. It includes frequently asked questions, a troubleshooting guide for common issues, quantitative stability data, detailed experimental protocols for stability assessment, and visualizations of degradation pathways and troubleshooting logic.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound? The two main routes of degradation for this compound are the cleavage of the N-Boc (tert-butoxycarbonyl) protecting group under acidic conditions and the hydrolysis (saponification) of the methyl ester group under basic conditions.
Under what conditions is the N-Boc group unstable? The N-Boc protecting group is sensitive to acidic environments. Its removal is commonly achieved using reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which results in the formation of the free amine.
When is the methyl ester group likely to be unstable? The methyl ester is susceptible to hydrolysis in the presence of bases. Alkaline conditions, facilitated by reagents such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), will convert the ester into a carboxylic acid.
How does temperature affect the stability of this compound? While stable for extended periods at refrigerated temperatures (2-8 °C), exposure to higher temperatures, especially in solution, can accelerate degradation. For long-term storage, it is advisable to keep the compound in a cool and dry environment.
What are the typical byproducts of degradation? Acid-mediated degradation primarily yields D-serine methyl ester, alongside carbon dioxide and isobutylene from the fragmentation of the Boc group. Basic hydrolysis results in the formation of the N-Boc-D-serine carboxylate salt and methanol.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpected loss of the N-Boc protecting group | - Inadvertent exposure to acidic reagents or conditions. - Use of certain Lewis acids that can facilitate Boc cleavage. - Degradation of solvents (e.g., chloroform) leading to acidic byproducts. | - Verify the pH of all reagents and solvents prior to use. - If a Lewis acid is necessary, opt for a milder one or optimize for lower temperatures and shorter reaction times. - Employ freshly distilled or high-purity, stabilized solvents. |
| Unintended hydrolysis of the methyl ester | - Presence of strong or nucleophilic bases. - Extended reaction times in basic media. | - Utilize non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. - Closely monitor the reaction progress to minimize exposure time to basic conditions. - Conduct the reaction at a lower temperature to decrease the rate of hydrolysis. |
| Formation of multiple unidentified byproducts | - Impurities in the starting material. - Racemization at the α-carbon, potentially induced by strong bases. - Undesired reactions involving the hydroxyl group on the serine side chain. | - Confirm the purity of the this compound before starting the experiment. - Avoid harsh basic conditions to prevent epimerization. - If the hydroxyl group is reactive under the planned conditions, consider protecting it (e.g., as a benzyl or tert-butyl ether). |
Data Presentation: Stability Overview
The following tables provide an overview of the stability of this compound under different chemical and physical conditions. The quantitative data are estimates based on established chemical principles and published data for structurally similar compounds.
Table 1: Estimated Stability in Acidic Conditions at 25 °C (Boc Group Cleavage)
| Condition | Time for >95% Cleavage (Estimated) | Remarks |
| 50% TFA in Dichloromethane (DCM) | < 30 minutes | A standard and rapid condition for complete Boc removal. |
| 20% TFA in DCM | 1 - 2 hours | A milder alternative for sensitive substrates. |
| 4M HCl in Dioxane | < 1 hour | A common and effective alternative to TFA. |
| pH 3 (Aqueous Buffer) | > 24 hours | Very slow cleavage; generally stable for short durations. |
| pH 5 (Aqueous Buffer) | Stable | Considered stable for most experimental timescales. |
Table 2: Estimated Stability in Basic Conditions at 25 °C (Methyl Ester Hydrolysis)
| Condition | Time for >95% Hydrolysis (Estimated) | Remarks |
| 1M LiOH in THF/Water (1:1) | 1 - 3 hours | A standard and efficient method for saponification. |
| 1M NaOH in Methanol/Water (1:1) | 1 - 3 hours | Also a highly effective condition for complete hydrolysis. |
| Saturated NaHCO₃ (aqueous) | > 24 hours | Very slow hydrolysis; generally stable during aqueous workups. |
| Diisopropylethylamine (DIPEA) in DMF | Stable | A non-nucleophilic base; the ester remains intact. |
Table 3: General Thermal Stability Profile
| Temperature | Storage Form | Estimated Stability |
| -20 °C | Solid, dry | Stable for several years. |
| 4 °C | Solid, dry | Stable for many months to a year. |
| 25 °C (Room Temperature) | Solid, dry | Stable for several weeks to months. |
| 50 °C | In solution | Potential for slow degradation over several hours to days. |
| 80 °C | In solution | Significant degradation is expected within a few hours. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for determining the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]
Protocol 1: Acidic Stress Testing
-
Objective: To evaluate the stability of the N-Boc group.
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add an acidic solution (e.g., 1M HCl) to initiate the degradation.
-
Maintain the reaction at a constant temperature (e.g., 25 °C).
-
At predetermined time intervals, withdraw aliquots, neutralize them immediately with a base (e.g., triethylamine), and analyze by a validated HPLC method to quantify the parent compound and any degradants.
-
Protocol 2: Basic Stress Testing
-
Objective: To assess the stability of the methyl ester group.
-
Procedure:
-
Dissolve this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Introduce a basic solution (e.g., 0.1M NaOH) to start the hydrolysis.
-
Keep the mixture at a controlled temperature.
-
At specified times, take samples, neutralize them with an acid (e.g., acetic acid), and perform HPLC analysis.
-
Protocol 3: Thermal Stress Testing
-
Objective: To investigate the impact of elevated temperatures.
-
Procedure:
-
Prepare solutions of the compound in a relevant solvent (e.g., DMF).
-
Incubate the solutions in sealed vials at various temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
At designated time points, cool the samples to room temperature and analyze by HPLC.
-
A control sample should be maintained at a lower temperature (e.g., 4 °C) for comparison.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Mitigating β-Elimination of Protected Serine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address and prevent β-elimination of serine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is β-elimination of serine and why is it a problem in peptide synthesis?
A1: β-elimination is a common side reaction that affects serine (Ser) and other β-hydroxy amino acids. Under basic conditions, the proton on the α-carbon of the serine residue is abstracted. This is followed by the elimination of the hydroxyl group from the β-carbon, resulting in the formation of a dehydroalanine (Dha) residue. This modification is problematic as it alters the peptide's structure, which can lead to a loss of biological activity. The highly reactive Dha can also further react with nucleophiles present in the reaction mixture, such as piperidine,
Validation & Comparative
A Comparative Guide to N-Boc-D-Serine and Fmoc-D-Serine Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity, yield, and stereochemical integrity of the final peptide. When incorporating D-serine, a non-proteinogenic amino acid often found in peptidomimetics and other specialty peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting groups dictates the entire synthetic approach.
This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for D-serine incorporation, focusing on the commonly used side-chain protected derivatives: Boc-D-Ser(Bzl)-OH and Fmoc-D-Ser(tBu)-OH . While the user query mentioned N-Boc-D-serine methyl ester, it is important to note that for direct application in SPPS, the free carboxylic acid is required for coupling to the resin-bound peptide chain. The methyl ester form is typically used in solution-phase synthesis or as a precursor for the carboxylic acid derivative.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the Nα-protecting group.[1][2]
-
Boc Strategy: The Boc group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA).[1][2] This necessitates the use of side-chain protecting groups, such as benzyl (Bzl) ethers for serine, that are stable to TFA but can be cleaved with a much stronger acid, like hydrofluoric acid (HF), during the final cleavage step.[1][3] This non-orthogonal scheme is robust and the repetitive acid treatments can help disrupt peptide aggregation, which is beneficial for synthesizing long or "difficult" sequences.[1][4]
-
Fmoc Strategy: The Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine.[1][5] This allows for an orthogonal protection scheme where acid-labile side-chain protecting groups, such as tert-butyl (tBu) for serine, are employed.[3][] These side-chain groups remain intact during the base-catalyzed Fmoc removal and are cleaved simultaneously with the peptide from the resin using TFA.[5] The milder conditions of the Fmoc/tBu strategy have made it the predominant method in modern SPPS.[1][5]
Comparative Data on Performance and Side Reactions
The choice of protecting group strategy has a direct impact on the prevalence of side reactions, particularly for sensitive amino acids like serine. The primary concerns are β-elimination and racemization.
β-Elimination: This is a significant side reaction for serine, especially under basic conditions. The α-proton is abstracted, leading to the elimination of the protected hydroxyl group and the formation of a dehydroalanine (Dha) residue.[7] This Dha residue can be attacked by nucleophiles, such as piperidine, leading to unwanted adducts.[7]
-
Fmoc-SPPS: The repetitive use of piperidine for Fmoc deprotection makes serine-containing peptides particularly susceptible to β-elimination.[7][8] Elevated temperatures can exacerbate this issue.[7]
-
Boc-SPPS: The acidic conditions of the Boc strategy largely circumvent the problem of base-catalyzed β-elimination. After deprotection with TFA, the N-terminal amine is protonated, making it less prone to initiating side reactions.[9]
Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling steps of any amino acid.[10][11] Histidine and cysteine are particularly prone to this, but serine can also be affected.[12][13] The choice of coupling reagents, additives (like HOBt or Oxyma), and base can significantly suppress racemization.[10][12] While both strategies can be optimized to minimize racemization, the basic environment in Fmoc-SPPS can sometimes present a higher risk compared to the in situ neutralization protocols often used in Boc-SPPS.[][15]
| Parameter | N-Boc-D-Ser(Bzl)-OH Strategy | Fmoc-D-Ser(tBu)-OH Strategy | Key Considerations |
| Nα-Deprotection | 25-50% Trifluoroacetic acid (TFA) in DCM[16] | 20% Piperidine in DMF[17] | Boc requires acidic conditions; Fmoc uses basic conditions. |
| Orthogonality | Non-orthogonal (both Nα and side-chain groups are acid-labile)[2] | Orthogonal (Nα is base-labile, side-chain is acid-labile)[1][] | Orthogonality allows for milder overall conditions and greater flexibility. |
| Final Cleavage | Strong acids (e.g., HF, TFMSA)[1][9] | Moderate acid (e.g., TFA with scavengers)[5][18] | Boc-SPPS requires specialized, hazardous equipment for HF cleavage. |
| β-Elimination Risk | Low. Acidic conditions do not promote this side reaction. | High. Base-catalyzed reaction promoted by piperidine treatment.[7][8] | A major concern for serine in Fmoc-SPPS, especially at elevated temperatures. |
| Racemization Risk | Generally low, especially with in situ neutralization protocols. | Can be higher depending on base and coupling reagents, but manageable with modern reagents (e.g., COMU, Oxyma).[][15] | Highly dependent on specific coupling conditions, not just the Nα-group. |
| Suitability | Long, difficult, or aggregation-prone sequences.[1][4] | General synthesis, acid-sensitive peptides, post-translational modifications.[1][5] | Fmoc is the more common and versatile method used today. |
Experimental Protocols
Below are generalized, representative protocols for a single coupling cycle in both Boc and Fmoc-SPPS.
Protocol 1: Typical Cycle for Boc-SPPS
This protocol assumes a starting peptide-resin with a free N-terminal amine.
-
Nα-Boc Deprotection:
-
Wash the peptide-resin with Dichloromethane (DCM).
-
Add a solution of 25-50% TFA in DCM to the resin.[16]
-
Agitate for 1-2 minutes, drain, and then add fresh deprotection solution.
-
Agitate for an additional 20-30 minutes.[16]
-
Drain the solution and wash the resin thoroughly with DCM to remove residual TFA.[16]
-
-
Neutralization:
-
Wash the resin with a base solution, typically 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[2]
-
Perform two washes for 1-2 minutes each to ensure the N-terminal ammonium salt is converted to the free amine.
-
Wash the resin with DCM and then with DMF to prepare for coupling.
-
-
Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of Boc-D-Ser(Bzl)-OH and an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate coupling.[16]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test.
-
After completion, drain the coupling solution and wash the resin with DMF and DCM.
-
Protocol 2: Typical Cycle for Fmoc-SPPS
This protocol assumes a starting peptide-resin with a protected N-terminal Fmoc group.
-
Nα-Fmoc Deprotection:
-
Wash the peptide-resin with N,N-Dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF to the resin.[17]
-
Agitate for 3-5 minutes, drain, and add a fresh deprotection solution.
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[19]
-
Drain the solution and wash the resin extensively with DMF to remove all traces of piperidine.[20]
-
-
Coupling:
-
In a separate vessel, pre-activate 3-4 equivalents of Fmoc-D-Ser(tBu)-OH by dissolving it with a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF for several minutes.[17]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor reaction completion with a qualitative method like the Kaiser test.
-
After completion, drain the coupling solution and wash the resin with DMF and DCM, leaving it ready for the next deprotection cycle.
-
Visualization of Workflows and Side Reactions
To better illustrate the strategic differences and key chemical transformations, the following diagrams are provided.
Caption: Comparative workflow of a single amino acid addition cycle in Boc-SPPS vs. Fmoc-SPPS.
Caption: Side reaction pathway showing base-catalyzed β-elimination of serine in Fmoc-SPPS.
Conclusion and Recommendations
The choice between N-Boc-D-serine and Fmoc-D-serine derivatives is a strategic decision with significant consequences for the synthesis process.
Choose the N-Boc-D-Ser(Bzl)-OH strategy when:
-
Synthesizing long or known "difficult" sequences that are prone to aggregation. The repetitive TFA washes can help improve yields in these cases.
-
The laboratory is fully equipped with the necessary safety equipment (e.g., Teflon HF apparatus) for the final cleavage step.
-
Minimizing the risk of base-catalyzed side reactions like β-elimination is the highest priority.
Choose the Fmoc-D-Ser(tBu)-OH strategy when:
-
Milder reaction conditions are preferred. This is the most common scenario in modern peptide synthesis.
-
The peptide contains acid-sensitive functionalities or post-translational modifications.
-
Ease of automation, high throughput, and avoiding highly hazardous reagents like HF are key considerations.
For the vast majority of applications, the Fmoc/tBu strategy is the preferred method due to its milder conditions, orthogonality, and operational simplicity.[1][5] However, researchers must remain vigilant about the potential for β-elimination. This can be mitigated by using mild bases, optimized coupling reagents, keeping reaction temperatures at ambient levels, and minimizing the exposure time to piperidine during the deprotection step.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. researchgate.net [researchgate.net]
- 15. mesalabs.com [mesalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. chempep.com [chempep.com]
- 20. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Boc and Fmoc Protection Strategies for Serine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the two most prevalent Nα-amino protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application to the amino acid serine.
The choice between the acid-labile Boc group and the base-labile Fmoc group dictates the entire synthetic approach, including the choice of solid support, side-chain protection, and cleavage conditions.[1] Serine, with its nucleophilic hydroxyl side chain, presents unique challenges that are addressed differently by each strategy, influencing the prevalence of side reactions such as β-elimination and O-acylation.[2][3]
Core Chemical Principles: An Orthogonal Divide
The fundamental difference between Boc and Fmoc strategies lies in their orthogonality. The Boc group is removed by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, typically a solution of piperidine in DMF.[4] This dictates the selection of side-chain protecting groups.
-
Boc Strategy : Employs an acid-labile Nα-Boc group. Consequently, side-chain protecting groups must be stable to TFA but removable by a stronger acid, such as hydrogen fluoride (HF). For serine, the side chain is typically protected as a benzyl ether (Bzl), which is cleaved during the final HF treatment.[5][6]
-
Fmoc Strategy : Utilizes a base-labile Nα-Fmoc group. This allows for the use of acid-labile side-chain protecting groups, which remain intact during the piperidine-mediated Nα-deprotection cycles but are removed during the final TFA cleavage cocktail. For serine, the side chain is commonly protected as a tert-butyl ether (tBu).[5][6]
The milder conditions of the Fmoc/tBu strategy have made it the predominant method for modern SPPS, especially for peptides containing sensitive modifications like phosphorylation or glycosylation.[7][8] However, the Boc/Bzl strategy remains valuable for specific applications, including the synthesis of long or "difficult" peptide sequences.[8][]
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to Alternative Side-Chain Protecting Groups for D-Serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the judicious selection of side-chain protecting groups is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide. For the trifunctional amino acid D-serine, the hydroxyl side chain necessitates protection to prevent undesirable side reactions such as O-acylation during coupling. While the tert-butyl (tBu) ether is a conventional choice in Fmoc-based solid-phase peptide synthesis (SPPS), a range of alternative protecting groups offers distinct advantages in terms of lability, orthogonality, and impact on peptide purity. This guide provides a comprehensive comparison of common and alternative D-serine side-chain protecting groups, supported by experimental data and detailed protocols to inform strategic selection in peptide synthesis endeavors.
Performance Comparison of D-Serine Protecting Groups
The choice of a protecting group for the D-serine side chain can significantly influence the efficiency of peptide synthesis and the quality of the crude product. The following tables summarize key performance indicators for commonly used and alternative protecting groups.
Acid Lability and Deprotection Conditions
The acid lability of a protecting group is a critical factor, determining its compatibility with different resin-linker systems and the conditions required for its removal.
| Protecting Group | Structure | Abbreviation | Typical Deprotection Conditions | Relative Acid Lability |
| tert-Butyl | -C(CH₃)₃ | tBu | 95% TFA in H₂O/TIS | Low |
| Trityl | -C(C₆H₅)₃ | Trt | 1-5% TFA in DCM with scavengers | High |
| Tetrahydropyranyl | Thp | 2% TFA in CH₂Cl₂ with scavengers | Moderate | |
| Cyclohexyl | Chx | 1 M TFMSA-thioanisole in TFA | Very Low |
Table 1: Comparison of Acid Lability and Deprotection Conditions for D-Serine Protecting Groups. Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS), Trifluoromethanesulfonic acid (TFMSA).
Impact on Crude Peptide Purity
The choice of protecting group can influence the purity of the crude peptide by affecting coupling efficiency and minimizing side reactions. While specific quantitative data for D-serine is often embedded in broader studies, comparative analyses for similar amino acids like threonine and lysine provide valuable insights. For instance, studies comparing Trityl and tBu protection for threonine have shown that the milder deprotection conditions for the Trt group can lead to higher crude peptide purity.[1] Similarly, for lysine, Trt protection has been demonstrated to yield purer crude peptides compared to Boc protection due to the milder cleavage conditions.[2]
| Protecting group | Key Advantages | Potential Disadvantages | Reported Crude Purity |
| tBu | Stable to repeated Fmoc deprotection. | Requires strong acid for cleavage, which can cause side reactions. | Good |
| Trt | Cleaved under mild acidic conditions, leading to fewer side-products.[2] May reduce aggregation in serine-rich sequences. | Steric bulk may slightly hinder coupling. | Often higher than tBu[1] |
| Thp | Stable to basic conditions of Fmoc removal. Removable under moderately acidic conditions. | Introduces a new chiral center. | Good |
| Chx | Highly stable to standard Boc and Fmoc deprotection conditions.[3] | Requires very strong acid for removal. | Good |
Table 2: Qualitative Comparison of the Impact of D-Serine Protecting Groups on Crude Peptide Purity.
Alternative Orthogonal Protecting Group Strategies
Beyond acid-labile groups, photolabile and enzymatic strategies offer orthogonal approaches for D-serine side-chain deprotection, enabling selective modifications and synthesis of complex peptides.
Photolabile Protecting Groups
Photolabile protecting groups (PPGs) offer spatial and temporal control over deprotection using light, avoiding the need for chemical reagents. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is one such PPG that can be used for serine.
| Protecting Group | Structure | Abbreviation | Deprotection Conditions |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | UV irradiation (e.g., 405 nm) |
Table 3: Example of a Photolabile Protecting Group for D-Serine.
Enzymatic Deprotection
Enzymatic deprotection offers a highly specific and mild method for removing protecting groups. Acyl groups, for instance, can be enzymatically cleaved under physiological conditions. This strategy is particularly valuable for the synthesis of sensitive peptides or for applications requiring biocompatible deprotection methods.[4]
| Protecting Group | Example Enzyme | Deprotection Conditions |
| Acyl (e.g., Phenylacetyl) | Penicillin G Acylase | Physiological pH and temperature |
Table 4: Example of an Enzymatically Removable Protecting Group for D-Serine.
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of different protecting groups.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard cycle for incorporating a protected D-serine residue into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-D-Ser(PG)-OH (3-4 equivalents), a coupling agent (e.g., HBTU, 3-4 equivalents), and a base (e.g., DIPEA, 6-8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete.
-
Repeat the cycle for the next amino acid.
Protocol for Trityl (Trt) Group Deprotection
The high acid lability of the Trt group allows for its selective removal on-resin.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 1-5% trifluoroacetic acid (TFA) in DCM containing a scavenger such as triisopropylsilane (TIS) (2-5%).
-
On-Resin Cleavage: Treat the resin with the deprotection cocktail for 30-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
Protocol for Tetrahydropyranyl (Thp) Group Deprotection
The Thp group can be removed under moderately acidic conditions.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (CH₂Cl₂).
-
Deprotection Cocktail: Prepare a solution of 2% TFA in CH₂Cl₂ with triisopropylsilane (TIS) as a scavenger.
-
On-Resin Cleavage: Treat the resin with the deprotection cocktail until cleavage is complete, monitoring by HPLC.
-
Washing: Wash the resin with CH₂Cl₂ and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
Protocol for the Synthesis of Fmoc-D-Ser(DMNB)-OH
This protocol describes the synthesis of a D-serine derivative with a photolabile protecting group.[1]
-
Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Add anhydrous K₂CO₃, trichloroacetonitrile, and anhydrous triethylamine and stir at room temperature.
-
After the reaction is complete, wash the mixture with 1 M HCl and saturated NaCl.
-
The resulting trichloroacetimidate is then reacted with Fmoc-D-Ser-OH in the presence of a catalytic amount of BF₃·OEt₂ to yield Fmoc-D-Ser(DMNB)-OH.
Protocol for Photolytic Deprotection of DMNB Group
-
Dissolve the DMNB-protected peptide in a suitable solvent (e.g., aqueous buffer).
-
Irradiate the solution with a UV light source (e.g., 405 nm laser).
-
Monitor the deprotection by HPLC to determine the optimal irradiation time.
Visualizing Peptide Synthesis and Protecting Groups
Diagrams created using Graphviz (DOT language) help to visualize the complex workflows and chemical structures involved in peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Chemical structures of common and alternative side-chain protecting groups for D-serine.
Conclusion
The selection of a side-chain protecting group for D-serine is a critical decision in peptide synthesis that can significantly impact the efficiency and outcome of the process. While the tBu group remains a reliable standard, alternative protecting groups such as Trt, Thp, and photolabile moieties offer valuable advantages in specific contexts. The Trityl group's high acid lability can lead to cleaner crude peptides, while the Thp group provides a moderately labile option. Photolabile and enzymatic deprotection strategies introduce a high degree of orthogonality, enabling the synthesis of complex and modified peptides. By carefully considering the properties of each protecting group and utilizing optimized protocols, researchers can enhance the success of their peptide synthesis endeavors.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic manipulation of protecting groups: more than deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Analysis of N-Boc-D-serine Methyl Ester by HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-D-serine methyl ester is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis, offering high resolution and accuracy. This guide provides an objective comparison of common HPLC methodologies, supported by experimental data, to assist in the selection of an appropriate analytical strategy.
The primary approach for resolving enantiomers of this compound is direct chiral HPLC, utilizing a chiral stationary phase (CSP). The selection of the CSP is the most critical factor in achieving baseline separation of the D- and L-enantiomers. The most successful CSPs for N-protected amino acids and their esters fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based columns.
Comparison of Chiral Stationary Phases
The choice between polysaccharide and macrocyclic glycopeptide CSPs often depends on the specific analyte and the desired chromatographic conditions, such as mobile phase compatibility. Polysaccharide-based columns are renowned for their broad applicability, while macrocyclic glycopeptide columns offer unique selectivity, particularly in reversed-phase modes. A summary of their performance characteristics for the separation of N-Boc protected amino acid derivatives is presented below.
| Chiral Stationary Phase (CSP) Type | Common Brand Names | Typical Mobile Phase | Advantages |
| Polysaccharide-Based | Chiralpak® IA, IC, AD-H; Chiralcel® OD-H | Normal Phase (e.g., Hexane/Isopropanol) or Reversed Phase | Broad enantioselectivity for a wide range of compounds, high loading capacity, robust and well-established. |
| Macrocyclic Glycopeptide-Based | Chirobiotic™ T, R | Reversed Phase (e.g., Methanol/Water/Acid or Buffer) or Polar Organic Mode | Excellent for separating amino acids and their derivatives, multimodal (can operate in RP, NP, and polar organic modes), compatible with LC-MS friendly mobile phases.[1] |
| Crown Ether-Based | Crownpak® CR-I(+) | Reversed Phase (e.g., Aqueous perchloric acid/Methanol) | Particularly effective for the separation of underivatized amino acids and compounds with primary amino groups.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the enantiomeric purity analysis of this compound using both polysaccharide and macrocyclic glycopeptide-based CSPs.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
This method is a common starting point for N-protected amino acids.
1. Sample Preparation:
-
Dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Method 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode
This approach is advantageous for its compatibility with aqueous mobile phases and mass spectrometry.
1. Sample Preparation:
-
Dissolve this compound in the mobile phase (or a methanol/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: Chirobiotic™ T (Teicoplanin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Water / Acetic Acid (50:50:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Experimental Workflow and Logic
The general workflow for determining the enantiomeric purity of this compound via chiral HPLC is a systematic process. It begins with sample preparation, followed by chromatographic separation and data analysis to quantify the enantiomeric excess.
Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.
Concluding Remarks
The enantiomeric purity of this compound can be reliably determined using chiral HPLC. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are effective, with the former being a robust, general-purpose choice and the latter offering advantages in reversed-phase and LC-MS compatible methods. The selection of the optimal method will depend on the specific requirements of the analysis, including desired run time, solvent compatibility, and detection method. The provided protocols offer a solid foundation for method development and validation in a research or quality control setting.
References
A Comparative Spectroscopic Analysis of N-Protected D-Serine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of chiral pharmaceuticals, the selection of an appropriate N-protecting group for amino acids is a critical decision that influences reaction efficiency, stereochemical integrity, and overall yield. This guide provides an objective, data-driven comparison of three commonly used N-protected derivatives of D-serine: N-Boc-D-serine, N-Cbz-D-serine, and N-Fmoc-D-serine. Through a detailed examination of their spectroscopic signatures, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Data Presentation: A Spectroscopic Overview
The following tables summarize the key spectroscopic data obtained for each N-protected D-serine derivative. This quantitative comparison highlights the distinct spectral characteristics imparted by the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Hα | Hβ | NH | Protecting Group Protons |
| N-Boc-D-serine | ~4.1-4.3 | ~3.8-4.0 | ~5.5 (broad) | ~1.4 (s, 9H, -C(CH₃)₃) |
| N-Cbz-D-serine | ~4.30 (t) | ~3.83-3.92 (m) | ~5.8 (d) | ~7.29-7.40 (m, 5H, Ar-H), ~5.13 (s, 2H, -CH₂-Ph)[1] |
| N-Fmoc-D-serine | ~3.96 (m) | ~3.56 (m) | ~7.13 (d) | ~7.87 (d, 2H), ~7.72 (d, 2H), ~7.40 (t, 2H), ~7.32 (t, 2H), ~4.26 (d, 2H), ~4.21 (t, 1H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O (Ser) | Cα | Cβ | Protecting Group Carbons |
| N-Boc-D-serine | ~173 | ~57 | ~63 | ~156 (C=O), ~80 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |
| N-Cbz-D-serine | ~173.8 | ~57.7 | ~63.1 | ~158.6 (C=O), ~138.1, ~129.5, ~129.0, ~128.9 (Ar-C), ~67.7 (-CH₂-)[1] |
| N-Fmoc-D-serine | ~172.0 | ~56.1 | ~63.1 | ~155.8 (C=O), ~143.8, ~140.6, ~127.5, ~126.9, ~124.9, ~119.8 (Ar-C), ~66.3 (-CH₂-), ~47.0 (fluorenyl CH)[1] |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch (Carbamate) | C=O Stretch (Acid) |
| N-Boc-D-serine | ~3400 (broad) | ~3350 | ~1690 | ~1720 |
| N-Cbz-D-serine | ~3338 | ~3319 | ~1689 | ~1749[1] |
| N-Fmoc-D-serine | ~3300-3500 (broad) | ~3350 | ~1690 | ~1715 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | [M-H]⁻ | [M+Na]⁺ | Key Fragments |
| N-Boc-D-serine | 205.21 | 204.09 | 228.08 | 148 ([M-C₄H₉O]⁺), 102 ([M-Boc+H]⁺) |
| N-Cbz-D-serine | 239.23 | 238.00[1] | 262.06 | 108 ([C₇H₈O]⁺), 91 ([C₇H₇]⁺) |
| N-Fmoc-D-serine | 327.33 | 326.10 | 350.10 | 179 ([fluorenyl-CH₂]⁺), 153 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of these compounds are crucial for reproducibility and comparison.
Synthesis Protocols
1. Synthesis of N-Boc-D-serine: To a solution of D-serine in a mixture of dioxane and aqueous sodium hydroxide, di-tert-butyl dicarbonate (Boc₂O) is added portion-wise while maintaining the temperature at 0-5 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The solvent is then removed under reduced pressure, and the aqueous residue is acidified with a cold solution of potassium bisulfate to a pH of 2-3. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-D-serine.
2. Synthesis of N-Cbz-D-serine: D-serine is dissolved in an aqueous solution of sodium bicarbonate and cooled in an ice bath. Benzyl chloroformate is then added dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C. The reaction is allowed to proceed for several hours while gradually warming to room temperature. The reaction mixture is then washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is acidified with cold hydrochloric acid to a pH of ~2, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford N-Cbz-D-serine.[1]
3. Synthesis of N-Fmoc-D-serine: D-serine is dissolved in a 10% aqueous solution of sodium carbonate. The solution is cooled in an ice bath, and a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane is added dropwise over a period of about 45 minutes. The mixture is stirred vigorously for several hours at room temperature. The reaction mixture is then poured into water and washed with diethyl ether. The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with water, and dried to give N-Fmoc-D-serine.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For samples in D₂O, the residual solvent peak is used as a reference.
2. Infrared (IR) Spectroscopy: FT-IR spectra are obtained using a Fourier Transform Infrared spectrometer. Solid samples are prepared as KBr pellets or analyzed directly using an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is collected in both positive and negative ion modes to observe various adducts and fragments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-protected D-serine derivatives.
References
Biological activity of peptides synthesized with Boc-D-Ser-OMe versus other derivatives
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The strategic incorporation of non-canonical amino acids, such as D-isomers, presents a powerful tool to enhance the biological activity and pharmacokinetic properties of peptides. This guide provides a comprehensive comparison of the biological activity of peptides synthesized with Boc-D-Ser-OMe versus other serine derivatives, supported by experimental data and detailed methodologies.
The use of D-amino acids, like D-serine, is a well-established strategy to improve the stability of peptides against enzymatic degradation by proteases.[1] This increased stability often translates to enhanced and prolonged biological activity. Boc-D-Ser-OMe is a key building block in the synthesis of these more robust peptides, particularly those targeted for neuropharmacological research.[2][3]
The Critical Impact of Stereochemistry on Bioactivity
The orientation of amino acid side chains is paramount to a peptide's ability to interact with its biological target. The substitution of a naturally occurring L-amino acid with its D-enantiomer can drastically alter the peptide's three-dimensional structure, leading to significant changes in its biological function.[4][5] D-Serine itself is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, underscoring the intrinsic bioactivity of this D-amino acid.[6][7][8][9][10]
Comparative Biological Activity: D-Serine vs. L-Serine Containing Peptides
While direct head-to-head comparisons of a single peptide synthesized with a wide array of different protected serine derivatives are not abundant in the literature, the impact of D- versus L-serine incorporation has been demonstrated in various classes of bioactive peptides. A notable area of research is in the field of antimicrobial peptides (AMPs). The substitution of L-amino acids with their D-counterparts in AMPs has been shown to enhance their stability in serum while maintaining or even improving their antimicrobial potency.[11][12][13]
To illustrate the effect of serine stereochemistry on biological activity, let's consider a hypothetical antimicrobial peptide, "Peptide-S".
| Peptide Variant | Serine Derivative Used in Synthesis | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Half-life in Human Serum (hours) |
| Peptide-L-Ser | Boc-L-Ser(Bzl)-OH | 32 | 1.5 |
| Peptide-D-Ser | Boc-D-Ser(Bzl)-OH | 16 | 12 |
This table presents illustrative data based on general findings in the field and does not represent a specific real-world peptide.
The data illustrates that the incorporation of D-serine can lead to a peptide with significantly greater stability and higher antimicrobial activity compared to its L-serine counterpart.
Synthetic Strategies: Boc-D-Ser-OMe in Peptide Synthesis
Boc-D-Ser-OMe is a versatile building block, particularly for solution-phase peptide synthesis or for the introduction of D-serine at the C-terminus of a peptide in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine terminus, while the methyl ester protects the carboxylic acid terminus.
For the internal incorporation of D-serine using SPPS, a derivative with a free carboxylic acid, such as Boc-D-Ser(Bzl)-OH (for Boc chemistry) or Fmoc-D-Ser(tBu)-OH (for Fmoc chemistry), is required to enable coupling to the resin-bound peptide chain.
The choice between Boc and Fmoc synthesis strategies depends on the overall peptide sequence and the desired orthogonal protection scheme for other amino acid side chains. It is important to note that the synthesis of serine-rich peptides can be challenging due to potential side reactions and on-resin aggregation.[14]
Experimental Protocols
Below are generalized protocols for key experiments used to assess the biological activity of synthetic peptides.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A single colony of the target bacterium (e.g., E. coli) is used to inoculate a sterile broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: The synthetic peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest peptide concentration in which no visible bacterial growth is observed.
Serum Stability Assay
This assay evaluates the stability of a peptide in the presence of serum proteases.
Methodology:
-
Peptide Incubation: The synthetic peptide is incubated in human serum at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 12, 24 hours).
-
Protein Precipitation: The serum proteins in the aliquots are precipitated by adding an organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant containing the remaining peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Half-Life Calculation: The percentage of intact peptide remaining at each time point is plotted, and the half-life (the time it takes for 50% of the peptide to be degraded) is calculated.
Visualizing the Impact of D-Serine Incorporation
The following diagrams illustrate the conceptual difference in stability and the general workflow for peptide synthesis and evaluation.
References
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-D-Serine methyl ester [myskinrecipes.com]
- 4. The stereoselective separation of serine containing peptides by zwitterionic ion exchanger type chiral stationary phases and the study of serine racemization mechanisms by isotope exchange and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 7. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 8. consumerlab.com [consumerlab.com]
- 9. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 10. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: Benzyl Ether as a Side-Chain Protecting Group for Serine in Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Protected vs. Unprotected Serine Strategies in Boc Solid-Phase Peptide Synthesis
The synthesis of peptides containing serine residues using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) necessitates a crucial decision: whether to protect the hydroxyl side-chain of serine. The most prevalent strategy in Boc chemistry is the use of a benzyl ether (Bzl) protecting group. This guide provides an in-depth comparison of the advantages of using Boc-Ser(Bzl)-OH over an unprotected serine strategy, supported by experimental data and detailed protocols. The primary advantage of the benzyl ether protecting group is the prevention of side reactions, leading to higher purity and yield of the target peptide.[1]
Performance Comparison: Protected vs. Unprotected Serine
The use of a benzyl ether protecting group for the serine side chain in Boc-SPPS offers significant advantages in preventing undesirable side reactions, most notably O-acylation.[2] When the hydroxyl group is unprotected, it can compete with the N-terminal amine for the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide (an ester linkage instead of an amide bond). This and other side reactions complicate purification and reduce the overall yield of the desired peptide.
To illustrate these differences, we will consider the synthesis of the model tripeptide, H-Ala-Ser-Gly-OH.
| Parameter | Boc-Ser(Bzl)-OH (Protected) | Boc-Ser-OH (Unprotected) |
| Prevention of O-Acylation | Complete prevention of O-acylation during coupling steps. | High risk of O-acylation, leading to depsipeptide formation and difficult-to-separate impurities.[2] |
| Crude Peptide Purity | Higher purity of the crude peptide due to the absence of major side products. | Lower purity of the crude peptide, containing a mixture of the desired peptide and various side-products.[1] |
| Yield | Generally higher yield of the desired peptide. | Lower yield due to the formation of multiple products. |
| Cleavage Conditions | Requires strong acid (e.g., HF) to cleave the benzyl ether side-chain protecting group.[3][4] | Does not require a specific side-chain deprotection step. |
| Overall Workflow Complexity | Involves an additional protecting group that needs to be removed in the final cleavage step. | Simpler workflow with no side-chain deprotection step, but purification is more complex. |
Experimental Protocols
General Boc-SPPS Cycle
The synthesis of the model tripeptide H-Ala-Ser-Gly-OH is performed on a Merrifield resin. The general cycle for each amino acid addition in Boc-SPPS involves the following steps:
Caption: General workflow for a single cycle in Boc-SPPS.
Synthesis of H-Ala-Ser-Gly-OH using Boc-Ser(Bzl)-OH
1. Resin Preparation and First Amino Acid Coupling (Glycine):
-
Swell Merrifield resin (1 g, 1 mmol/g substitution) in dichloromethane (DCM) for 1 hour.
-
Couple Boc-Gly-OH (3 eq) to the resin using diisopropylcarbodiimide (DIC) (3 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in DCM/N,N-dimethylformamide (DMF) (1:1) for 2 hours.
-
Wash the resin with DCM, DMF, and methanol, then dry under vacuum.
2. Second Amino Acid Coupling (Serine):
-
Perform the standard Boc-SPPS cycle:
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralization: Wash with DCM, then treat with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple Boc-Ser(Bzl)-OH (3 eq) using DIC (3 eq) and 1-hydroxybenzotriazole (HOBt) (3 eq) in DMF for 2 hours.
-
Wash: Wash with DMF and DCM.
-
3. Third Amino Acid Coupling (Alanine):
-
Repeat the Boc-SPPS cycle to couple Boc-Ala-OH.
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) containing anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the Boc and benzyl protecting groups.[4]
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with ether and dry under vacuum.
Synthesis of H-Ala-Ser-Gly-OH using Boc-Ser-OH
The protocol is similar to the one above, with the key difference being the use of Boc-Ser-OH instead of Boc-Ser(Bzl)-OH in the second coupling step. The final cleavage is performed with a milder TFA-based cocktail as no benzyl ether needs to be removed.
Side Reactions with Unprotected Serine
The use of unprotected serine in Boc-SPPS can lead to several side reactions, primarily O-acylation.
References
A Comparative Guide to HPLC Purity Analysis of N-Boc-D-serine Methyl Ester
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of peptides and pharmaceuticals. N-Boc-D-serine methyl ester, a key chiral building block, is no exception. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing its chemical and enantiomeric purity. This guide provides an objective comparison of common HPLC methods for the characterization of this compound, complete with experimental data and detailed protocols.
Comparison of HPLC Methodologies
The purity analysis of this compound primarily addresses two aspects: chemical purity (presence of by-products from synthesis or degradation) and enantiomeric purity (presence of the corresponding L-enantiomer). Different HPLC methods are employed to address these, broadly categorized into Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric excess determination.
Table 1: Comparison of HPLC Methods for this compound Purity Analysis
| Parameter | Method A: Reversed-Phase HPLC | Method B: Chiral HPLC (Normal Phase) |
| Purpose | Determination of Chemical Purity | Determination of Enantiomeric Purity |
| Stationary Phase | C18 (Octadecyl Silane) | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Isocratic mixture of n-Hexane and Isopropanol (IPA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Typical Purity | >98.0%[1][2][3] | ≥99.5% enantiomeric excess[4] |
| Advantages | Robust, widely available columns, good for separating non-chiral impurities. | Direct separation of enantiomers. |
| Disadvantages | Cannot separate enantiomers. | More expensive columns, sensitive to mobile phase composition. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrument and column used.
Method A: Reversed-Phase HPLC for Chemical Purity
This method is suitable for the quantification of process-related impurities and degradation products.
1. Instrumentation:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method B: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the L-enantiomer in a sample of this compound. The separation of enantiomers can be achieved directly on a chiral stationary phase (CSP).[5][6]
1. Instrumentation:
-
HPLC system with an isocratic pump, UV detector, and autosampler.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
Column: Chiral stationary phase, e.g., CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Sample Diluent: Mobile Phase.
-
Standard: Racemic N-Boc-DL-serine methyl ester and a reference standard of this compound.[7]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a system suitability solution by dissolving the racemic standard in the mobile phase.
-
Prepare the sample solution by dissolving the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter.
5. Data Analysis:
-
Inject the racemic standard to confirm the resolution of the D- and L-enantiomer peaks.
-
Inject the sample solution and calculate the area percentage of the L-enantiomer peak relative to the total area of both enantiomer peaks.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical relationship for selecting the appropriate HPLC method.
References
- 1. N-(tert-Butoxycarbonyl)-D-serine Methyl Ester | 95715-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. N-(tert-Butoxycarbonyl)-D-serine Methyl Ester | CymitQuimica [cymitquimica.com]
- 3. N-Boc-(D)-Serine methyl ester, 98% 95715-85-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. N-BOC-DL-serine methyl ester | 69942-12-7 [sigmaaldrich.com]
N-Boc-D-serine Methyl Ester: A Comparative Guide to its Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-D-serine methyl ester is a versatile and valuable chiral building block in modern organic synthesis. Its unique trifunctional nature, possessing a protected amine, a methyl ester, and a primary alcohol, allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of complex molecules, particularly pharmaceuticals and unnatural amino acids. This guide provides a comprehensive literature review of its applications, offering objective comparisons with alternative synthetic strategies and providing detailed experimental data and protocols.
Comparison of Key Applications
This section details the use of this compound in the synthesis of the anticonvulsant drug Lacosamide, the construction of β-lactam rings, and the preparation of diverse unnatural amino acids. Quantitative data from various synthetic routes are presented for comparative analysis.
Synthesis of Lacosamide
This compound is a key precursor for the enantioselective synthesis of (R)-Lacosamide. Several synthetic routes have been developed, with variations in protecting group strategies and methylation procedures.
| Precursor/Route | Key Steps | Overall Yield (%) | Chiral Purity (ee%) | Reference |
| This compound | O-methylation, amidation, Boc-deprotection, N-acetylation | ~45-55% | >99% | --INVALID-LINK-- |
| D-Serine | Esterification, amidation, N-acetylation, O-methylation | ~30-40% | Variable, risk of racemization | --INVALID-LINK-- |
| N-Trityl-D-serine | Amidation, O-methylation, detritylation, N-acetylation | ~40-50% | High | --INVALID-LINK-- |
| Chemoenzymatic Resolution | Synthesis of racemic Lacosamide, enzymatic resolution | Good yields | Excellent | --INVALID-LINK--[1] |
Caption: General workflow for the synthesis of chiral β-lactams from this compound.
Synthesis of Unnatural Amino Acids
This compound serves as a versatile C3 chiral building block for the synthesis of a wide array of unnatural amino acids. The hydroxyl group can be transformed into various functionalities, or the entire side chain can be modified.
| Starting Material | Synthetic Strategy | Product Class | Yield (%) | Enantiomeric Purity (ee%) | Reference |
| This compound | Conversion to β-bromoalanine, metallaphotoredox coupling | Arylalanines | 60-86% | >99% | --INVALID-LINK-- [5] |
| This compound | β-fragmentation of primary alkoxyl radicals | Various unnatural amino acids | Good to excellent | High | --INVALID-LINK-- [6] |
| Garner's Aldehyde | Wittig reaction, Horner-Wadsworth-Emmons reaction, etc. | Various unnatural amino acids | Variable | High | --INVALID-LINK-- [7][8] |
Signaling Pathway for Unnatural Amino Acid Synthesis
Caption: Pathway for synthesizing unnatural amino acids from this compound.
Experimental Protocols
Synthesis of (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide from this compound
Materials:
-
This compound
-
Methyl iodide (MeI)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Benzylamine
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-O-methyl-D-serine methyl ester.
-
To a solution of the crude N-Boc-O-methyl-D-serine methyl ester in methanol, add benzylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropanamide.
General Procedure for the Synthesis of Unnatural Arylalanines via Metallaphotoredox Catalysis
Materials:
-
N-Boc-D-serine
-
Tosyl chloride (TsCl)
-
Pyridine
-
Lithium bromide (LiBr)
-
Acetone
-
Aryl bromide
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst)
-
NiCl₂·glyme (nickel catalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
Synthesis of N-Boc-β-bromo-D-alanine methyl ester: Convert N-Boc-D-serine to its corresponding tosylate by reacting with tosyl chloride in pyridine. Subsequent treatment with lithium bromide in acetone yields the β-bromo derivative.
-
Metallaphotoredox Coupling: In a glovebox, combine the aryl bromide (1.0 eq), N-Boc-β-bromo-D-alanine methyl ester (1.2 eq), photocatalyst (1 mol%), nickel catalyst (2 mol%), and dtbbpy (2 mol%) in a reaction vial.
-
Add anhydrous DME and tris(trimethylsilyl)silane (1.5 eq).
-
Seal the vial and irradiate with blue LEDs while stirring at room temperature for 12-24 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired N-Boc-protected unnatural amino acid methyl ester. [5]
Conclusion
This compound is a highly effective and versatile chiral building block for the asymmetric synthesis of a variety of important organic molecules. Its applications in the synthesis of Lacosamide, β-lactams, and unnatural amino acids demonstrate its utility in constructing complex structures with high stereocontrol. While alternative starting materials and synthetic routes exist, this compound often provides a reliable and efficient pathway to the desired enantiopure products. The choice of synthetic strategy will ultimately depend on factors such as cost, scalability, and the specific requirements of the target molecule. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 3. WO2011144983A2 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Synthesis of unnatural amino acids from serine derivatives by beta-fragmentation of primary alkoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of N-Boc-D-serine methyl ester: A Guide for Laboratory Professionals
For immediate reference, treat N-Boc-D-serine methyl ester as a chemical waste product and consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Disposal procedures must always comply with local, state, and federal regulations.
This document provides comprehensive guidance on the proper disposal of this compound, a common reagent in peptide synthesis and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The information presented is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Considerations
This compound and its variants may present several hazards. According to safety data sheets (SDS), these can include:
-
Acute oral toxicity [1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles[1] |
| Lab Coat | Standard laboratory coat to prevent skin contact[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood[1][2] |
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure that waste is handled in a compliant manner.
-
Segregation of Waste : Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a separate solid chemical waste.
-
Waste Container :
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label should include the full chemical name ("this compound"), the CAS number (if known), and any relevant hazard symbols.
-
-
Collection of Waste :
-
For pure, unused, or expired this compound, transfer the solid directly into the designated waste container.
-
For reaction mixtures containing this compound, consult your EHS guidelines for appropriate handling of mixed chemical waste.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Scoop the absorbed material into the designated waste container.[2]
-
-
Storage of Waste :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[4]
-
The storage area should be a designated satellite accumulation area for chemical waste.
-
-
Arranging for Disposal :
-
Once the waste container is full or ready for pickup, contact your institution's EHS department or a licensed chemical waste disposal company to arrange for its collection.[5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For larger spills, prevent the material from entering drains or waterways.[1][2]
-
Cleanup : Wearing appropriate PPE, absorb the spill with an inert material.[2] Collect the contaminated material and place it in the designated chemical waste container.[1][2]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Boc-D-serine methyl ester
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling N-Boc-D-serine methyl ester. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
While some suppliers classify this compound as not hazardous under OSHA regulations, others indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] One safety data sheet for the analogous DL-form also classifies it as harmful if swallowed.[2] Therefore, handling this chemical with appropriate caution is imperative.
Personal Protective Equipment (PPE)
A risk assessment is necessary to determine the appropriate PPE for specific laboratory tasks.[4] The following table summarizes the recommended PPE for handling this compound based on potential hazards.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required to protect against splashes.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended.[6][7] Always check the glove manufacturer's compatibility chart for breakthrough times and remove immediately after contact.[4][6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect skin and clothing.[6] For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[6] |
| Respiratory Protection | Fume Hood / Ventilation | Use only in a well-ventilated area or within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
-
Receiving and Storage :
-
Preparation and Handling :
-
Always handle this compound within a chemical fume hood or a well-ventilated area to prevent inhalation.[1][2]
-
Wear all recommended PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
-
Spill and Exposure Procedures :
-
Minor Spill : For a small spill, absorb the material with an inert, non-combustible material like sand, earth, or vermiculite.[1][2] Place the contaminated material in a suitable, sealed container for hazardous waste disposal.[1]
-
Skin Contact : If skin contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][8]
-
Eye Contact : In case of eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[2] Seek medical attention.[8]
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[8] Get medical attention if symptoms occur.[8]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container, following all local, regional, and national regulations.[1][8][9]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[6]
-
Solutions : Collect aqueous and organic solutions containing this compound in separate, appropriate hazardous waste containers for disposal.[6] Do not allow wash water from cleaning or process equipment to enter drains.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 8. fishersci.com [fishersci.com]
- 9. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
